Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Utility
In modern medicinal chemistry and agrochemical development, highly functionalized tetrasubstituted aromatic rings serve as critical scaffolds. 2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) is a high-value intermediate characterized by its precise arrangement of halogens and a nitro group around a primary amide[1]. This specific substitution pattern is not coincidental; it is strategically designed to provide orthogonal reactivity handles. The acyl group serves as a foundational structural motif, while the 4-fluoro substituent acts as a highly activated leaving group for subsequent Nucleophilic Aromatic Substitution (
SNAr
) reactions, enabling rapid diversification in the synthesis of complex pharmacophores such as Aurora kinase inhibitors[2].
Physicochemical & Structural Profiling
To successfully manipulate this compound, one must first understand its baseline physical and electronic properties. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, significantly depletes the electron density of the aromatic ring, rendering it highly susceptible to nucleophilic attack.
Table 1: Quantitative Physicochemical Data
Parameter
Specification
IUPAC Name
2-Chloro-4-fluoro-5-nitrobenzamide
CAS Registry Number
862875-20-5
Molecular Formula
C7H4ClFN2O3
Molecular Weight
218.57 g/mol
SMILES String
O=C(N)C1=CC(=O)=C(F)C=C1Cl
Physical State
Solid
Purity Standard
≥
98% (HPLC Validation)
Data supported by BLD Pharm compound profiling[1].
Mechanistic Causality in Precursor Synthesis
The synthesis of the precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a masterclass in exploiting electrophilic aromatic substitution directing effects. The process begins with the photochlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzotrichloride[3].
The subsequent nitration and hydrolysis are often executed in a single-pot process using mixed acids (
H2SO4
/
HNO3
)[4]. The regioselectivity of this nitration is exquisitely controlled by the existing substituents:
The chlorine at C2 is an ortho/para director.
The fluorine at C4 is an ortho/para director.
The carboxyl/trichloromethyl group at C1 is a meta director.
Nitration occurs almost exclusively at the C5 position because it is simultaneously para to the chlorine, ortho to the fluorine, and meta to the carboxyl carbon[5]. This synergistic directing effect ensures high yields without the need for complex chromatographic separations.
Figure 1: Stepwise mechanistic workflow for the synthesis of 2-chloro-4-fluoro-5-nitrobenzamide.
Converting the benzoic acid precursor to 2-chloro-4-fluoro-5-nitrobenzamide requires strict kinetic control. The 4-fluoro substituent is highly activated toward
SNAr
due to the strongly electron-withdrawing ortho-nitro and para-carbonyl groups. If the amidation is not carefully controlled, ammonia will displace the fluorine to yield an unwanted 4-amino byproduct[2].
Phase 1: Acyl Chloride Formation
Reagents: Suspend 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (
SOCl2
, 1.5 eq) and a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).
Causality of DMF: DMF reacts with
SOCl2
to form the Vilsmeier-Haack intermediate. This highly electrophilic species acts as the active chlorinating agent, significantly accelerating the conversion. This allows the reaction to proceed at a lower reflux temperature, preserving the integrity of the halogenated aromatic ring.
Execution: Heat to 70°C for 3 hours. Distill off the solvent and excess
SOCl2
under reduced pressure to isolate 2-chloro-4-fluoro-5-nitrobenzoyl chloride.
Preparation: Dissolve the crude acyl chloride in anhydrous Tetrahydrofuran (THF) and cool the reaction vessel strictly to 0–5°C using an ice-brine bath.
Causality of Temperature: The reaction MUST be maintained below 5°C. At elevated temperatures, the ammonia will attack the C4 position, displacing the fluorine via
SNAr
[2]. The acyl chloride is orders of magnitude more electrophilic than the C4 carbon; low-temperature kinetic control ensures amidation occurs exclusively, leaving the 4-fluoro group intact.
Workup: Dilute with ice-cold water. The primary amide will precipitate. Filter, wash with cold water, and dry under vacuum.
Phase 3: Self-Validating In-Process Control (IPC)
Validation Step: Before workup, quench a 50
μL
reaction aliquot in methanol and analyze via HPLC.
Success Criteria: The complete disappearance of the methyl ester peak (representing unreacted acyl chloride) and the appearance of a single major peak for the benzamide. Detection of a highly polar secondary peak indicates 4-amino byproduct formation, signaling a failure in thermal control.
Strategic Applications in Oncology: Aurora Kinase Inhibition
In medicinal chemistry, 2-chloro-4-fluoro-5-nitrobenzamide is heavily utilized to synthesize benzazole derivatives, which are potent inhibitors of Aurora kinases[2]. Aurora kinases (A, B, and C) are critical serine/threonine kinases that regulate centrosome maturation and spindle assembly during mitosis.
By utilizing the 4-fluoro group as a handle, chemists can perform targeted
SNAr
reactions with various amines (e.g., N-methylpiperazine) to build the final drug molecule[2]. The resulting benzamide moiety forms critical hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, competitively blocking ATP and halting the phosphorylation of downstream substrates like Histone H3. This disruption triggers the spindle assembly checkpoint, ultimately driving the cancer cell into mitotic arrest and apoptosis.
Figure 2: Pharmacodynamic pathway of Aurora kinase inhibition by benzamide derivatives.
References
Title: WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors
Source: Google Patents
URL
physical and chemical properties of 2-chloro-4-fluoro-5-nitrobenzamide
An in-depth technical guide on the , designed for researchers, synthetic chemists, and drug development professionals. Executive Summary As a Senior Application Scientist, I present this technical whitepaper to elucidate...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the , designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I present this technical whitepaper to elucidate the physicochemical properties, structural reactivity, and synthetic workflows of 2-chloro-4-fluoro-5-nitrobenzamide . This highly functionalized aromatic building block is a critical intermediate in the design of advanced agrochemicals (such as saflufenacil derivatives) and small-molecule pharmaceutical inhibitors[1]. By systematically analyzing its orthogonal reactivity, researchers can leverage its structural features for precise, late-stage functionalization in complex synthetic pipelines.
Molecular Identity & Physicochemical Profile
Understanding the baseline physical and chemical properties is paramount for downstream processing, formulation, and chromatographic method development. The presence of multiple electron-withdrawing groups (EWGs) significantly influences its lipophilicity, solid-state stability, and solubility profile.
Moderate lipophilicity; ensures solubility in polar aprotic solvents (DMF, DMSO) while allowing aqueous workups.
Hydrogen Bonding
1 Donor, 4 Acceptors
Facilitates strong intermolecular interactions, affecting crystal packing and target-protein binding.
Chemical Reactivity & Orthogonal Functionalization
The true value of 2-chloro-4-fluoro-5-nitrobenzamide lies in its highly programmable reactivity. The aromatic ring is severely electron-deficient, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality:
C5-Nitro Activation: The nitro group acts as a powerful electron-withdrawing group via both inductive and resonance effects. It severely depletes electron density from the positions ortho (C4) and para (C2) to itself.
C4-Fluoro vs. C2-Chloro Selectivity: Although both halogens are activated by the nitro group, the C4-fluoro position is the primary site for SNAr. Fluorine is highly electronegative, which stabilizes the anionic Meisenheimer complex transition state during the rate-determining nucleophilic addition step. Furthermore, the C2-chloro position is sterically hindered by the adjacent bulky carboxamide group. Thus, nucleophiles (amines, thiols, alkoxides) will selectively displace the fluorine atom at C4 before affecting the chlorine at C2.
Carboxamide Utility: The C1-carboxamide serves as a robust directing group and can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under forcing conditions, providing synthetic versatility.
Caption: Regioselectivity of nucleophilic aromatic substitution driven by electronic and steric factors.
Synthesis Pathways & Experimental Protocols
To ensure high purity and yield, the synthesis of 2-chloro-4-fluoro-5-nitrobenzamide is typically executed via the amidation of its corresponding acyl chloride. The upstream precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is synthesized via the4 using oleum and nitric acid[4].
Caption: Workflow for the de novo synthesis of 2-chloro-4-fluoro-5-nitrobenzamide.
Protocol A: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Reagent Charging: Suspend 1.0 equivalent of 2-chloro-4-fluoro-5-nitrobenzoic acid in anhydrous toluene (or dichloromethane) under an inert nitrogen atmosphere.
Catalyst Addition: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack reagent. This catalytic intermediate significantly accelerates the 5, allowing the reaction to proceed at milder temperatures and preventing thermal degradation of the nitroaromatic core[5].
Chlorination: Slowly add 1.5 equivalents of Thionyl Chloride (SOCl2) dropwise. Heat the mixture to 60-70 °C for 2-4 hours.
Self-Validation Step: Remove a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via HPLC or TLC. Complete conversion is validated by the disappearance of the starting acid and the exclusive formation of the methyl ester derivative.
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acyl chloride as a highly reactive intermediate.
Protocol B: Amidation to 2-Chloro-4-fluoro-5-nitrobenzamide
Preparation: Dissolve the crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0-5 °C using an ice-water bath.
Amidation: Dropwise, add an excess (3.0 equivalents) of cold aqueous ammonium hydroxide (28% NH4OH) while maintaining vigorous stirring.
Causality: The low temperature and rapid biphasic stirring are critical to suppress the competing hydrolysis reaction (which would revert the acyl chloride back to the benzoic acid) and to safely manage the exothermic nature of the amidation.
Precipitation & Isolation: As the reaction proceeds, the target benzamide will precipitate out of the aqueous-organic mixture. Stir for an additional 30 minutes at room temperature to ensure complete conversion.
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove ammonium chloride salts) and cold hexanes.
Self-Validation Step: Dry the product in a vacuum oven at 45 °C. Validate the structure using FT-IR (confirming the disappearance of the acyl chloride C=O stretch at ~1770 cm⁻¹ and the appearance of primary amide N-H stretches at ~3300-3400 cm⁻¹ alongside the amide C=O at ~1660 cm⁻¹) and ¹H-NMR (DMSO-d6) to confirm the presence of the two distinct aromatic protons and the broad NH2 singlet.
Technical Guide: Physicochemical Characterization of 2-chloro-4-fluoro-5-nitrobenzamide
A Comprehensive Analysis for Researchers and Drug Development Professionals Abstract Introduction: The Data Gap for 2-chloro-4-fluoro-5-nitrobenzamide 2-chloro-4-fluoro-5-nitrobenzamide is a substituted aromatic amide, a...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract
Introduction: The Data Gap for 2-chloro-4-fluoro-5-nitrobenzamide
2-chloro-4-fluoro-5-nitrobenzamide is a substituted aromatic amide, a class of compounds with significant importance in medicinal chemistry and materials science. Precise knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and the development of downstream applications. However, a comprehensive search of scientific databases reveals a notable absence of experimentally verified data for the melting and boiling points of 2-chloro-4-fluoro-5-nitrobenzamide. While the compound is listed in several chemical supplier catalogs and databases under CAS number 862875-20-5, its physicochemical characterization remains largely unreported in the public domain.[1][2]
This guide is structured to provide researchers with a robust methodology for addressing this information scarcity. It will leverage data from a closely related analogue, detail rigorous experimental procedures, and introduce modern computational alternatives to empower researchers in their work with this compound.
A Point of Reference: 2-chloro-4-fluoro-5-nitrobenzoic acid
In the absence of data for the target benzamide, it is instructive to examine the properties of its immediate synthetic precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7). This carboxylic acid is the starting material for the synthesis of the corresponding amide. The physical properties of this well-documented compound can offer an initial, albeit rough, estimation of the expected thermal behavior of the amide derivative.
Table 1: Physicochemical Properties of 2-chloro-4-fluoro-5-nitrobenzoic acid
The conversion of a carboxylic acid to a primary amide typically results in an increase in both melting and boiling points due to the introduction of hydrogen bonding capabilities through the -NH₂ group. Therefore, it can be reasonably inferred that the melting point of 2-chloro-4-fluoro-5-nitrobenzamide will be higher than that of the corresponding carboxylic acid.
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[5][6] For an unknown or uncharacterized compound like 2-chloro-4-fluoro-5-nitrobenzamide, experimental determination is the gold standard.
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[6] Pure crystalline compounds typically melt over a narrow range of 0.5-1.0°C.[5] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[5][6]
Standard Protocol: Capillary Method
The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.
Materials and Apparatus:
Melting point apparatus (e.g., Thiele tube with oil bath or a modern digital instrument)
Capillary tubes (sealed at one end)
Thermometer (calibrated)
Sample of 2-chloro-4-fluoro-5-nitrobenzamide (finely powdered)
Mortar and pestle
Procedure:
Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle.[5][7] The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.[8]
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.
Heating and Observation: The heating bath is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5][8]
Data Recording: Two temperatures are recorded:
T₁: The temperature at which the first droplet of liquid appears.
T₂: The temperature at which the entire sample has completely liquefied.[7]
Reporting: The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For a solid compound like 2-chloro-4-fluoro-5-nitrobenzamide, determination of the boiling point would require heating the substance to its molten state and beyond. It is crucial to note that many complex organic molecules may decompose at or before their boiling point, especially under atmospheric pressure. Therefore, distillation under reduced pressure (vacuum distillation) is often preferred, and the boiling point is reported at a specific pressure.
Standard Protocol: Capillary Method (Siwoloboff's Method)
For small quantities of a substance, the boiling point can be determined using a micro method.
Materials and Apparatus:
Small test tube or fusion tube
Capillary tube (sealed at one end)
Thermometer
Heating bath (e.g., Thiele tube)
Sample of 2-chloro-4-fluoro-5-nitrobenzamide
Procedure:
Sample Preparation: A small amount of the compound is placed in the fusion tube.
Apparatus Setup: A capillary tube, sealed at one end, is placed, open end down, into the fusion tube containing the sample. The fusion tube is then attached to a thermometer and placed in a heating bath.[10]
Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles. As the boiling point is approached, the bubbling will become rapid and continuous.[10]
Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11] This is the point where the external pressure equals the vapor pressure of the substance.
Workflow for Boiling Point Determination
Caption: Workflow for the micro-determination of boiling point.
Computational Prediction of Physicochemical Properties
In modern drug discovery and chemical research, computational tools play a significant role in predicting the physicochemical properties of novel molecules, especially in the early stages of research when experimental data is lacking.[12][] These in silico methods use quantitative structure-property relationship (QSPR) models, which are based on the molecule's structure.[14]
A variety of commercial and academic software packages are available that can predict properties such as melting point, boiling point, solubility, and logP.[][14][15] These tools analyze the chemical structure of 2-chloro-4-fluoro-5-nitrobenzamide and, based on extensive databases of known compounds and complex algorithms, provide an estimated value for its physical properties.
Table 2: Selected Computational Chemistry Software for Property Prediction
Software/Platform
Key Features
ACD/Percepta
Predicts a wide range of physicochemical, ADME, and toxicity properties.[14]
QikProp
Predicts physically significant descriptors and pharmaceutically relevant properties.
SwissADME
A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[15]
TEST (Toxicity Estimation Software Tool)
Developed by the U.S. EPA to estimate physical properties and toxicity from molecular structure.[15]
While these predictions are a valuable starting point, it is imperative to recognize that they are estimations.[16] The accuracy of the prediction depends on the algorithm and the similarity of the query molecule to the compounds in the software's training dataset. Therefore, experimentally determined values should always be prioritized for definitive characterization.
Synthesis and Purity Considerations
The synthesis of 2-chloro-4-fluoro-5-nitrobenzamide would typically proceed from its corresponding carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amination.
Caption: Plausible synthetic route to 2-chloro-4-fluoro-5-nitrobenzamide.
The purity of the synthesized compound will directly impact the accuracy of the melting point determination.[6] It is essential to purify the crude product, for instance, by recrystallization, and to confirm its identity and purity using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry before undertaking the determination of its physical constants.
Conclusion and Recommendations
While the melting and boiling points of 2-chloro-4-fluoro-5-nitrobenzamide are not currently documented in readily accessible literature, this guide provides a comprehensive framework for researchers to address this data gap.
Recommendations:
Experimental Determination: It is strongly recommended that the melting point of any synthesized 2-chloro-4-fluoro-5-nitrobenzamide be determined experimentally using the capillary method. This will provide a crucial data point for the characterization of this compound.
Purity Assessment: The melting point range should be used as an indicator of purity. A sharp melting range is indicative of a pure compound.
Boiling Point Caution: Caution should be exercised when attempting to determine the boiling point due to the potential for thermal decomposition. If required, vacuum distillation is the preferred method.
Computational Cross-verification: In silico prediction tools can be used to generate estimated values for the melting and boiling points, which can serve as a useful preliminary guide for experimental work.
Data Dissemination: Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings, including experimentally determined melting and boiling points, to enrich the collective knowledge base of the scientific community.
By following the methodologies outlined in this guide, researchers can confidently and accurately characterize the physical properties of 2-chloro-4-fluoro-5-nitrobenzamide, thereby facilitating its further investigation and application in drug discovery and development.
References
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
Saja Abdulhussein. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from a personal or institutional document.
University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. 4.1. MELTING POINT. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
University of Alberta. (n.d.). Experiment 1: Melting-point Determinations.
Jain, A., & Yalkowsky, S. H. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Journal of Chemical Information and Modeling, 46(3), 1115–1120. [Link]
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Aduri, R., et al. (2026, January 6). QPred: A Quantum Mechanical Property Predictor for Small Molecules.
Jain, A., & Yalkowsky, S. H. (2004, October 13). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(24), 7705–7709. [Link]
Mansouri, K., et al. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 108. [Link]
LAXMI ORGANIC INDUSTRIES LIMITED. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
Chemsrc. (2025, August 25). 2-chloro-4-fluoro-5-nitrobenzamide | CAS#:862875-20-5. Retrieved from [Link]
CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7).
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022, September 29).
BenchChem. (2025, December). Melting point and appearance of 2-Chloro-5-nitrobenzaldehyde. Retrieved from a technical guide on the BenchChem website.
Spectroscopic Characterization of 2-Chloro-4-fluoro-5-nitrobenzamide: A Comprehensive Analytical Guide
Chemical Context & Structural Causality 2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) is a highly functionalized, poly-substituted aromatic building block[1]. It serves as a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Structural Causality
2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) is a highly functionalized, poly-substituted aromatic building block[1]. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of benzazole-derived Aurora kinase inhibitors for oncology[2].
The characterization of this molecule requires a deep understanding of how its four distinct substituents interact electronically and magnetically. The structural causality dictates the spectroscopic readout:
The Nitro Group (-NO₂ at C5): Acts as a powerful electron-withdrawing group (EWG) via both resonance and inductive effects. It severely deshields the adjacent proton (H-6), pushing its NMR signal significantly downfield.
The Fluoro Group (-F at C4): While highly electronegative, fluorine's most critical impact on the NMR spectrum is its nuclear spin (
I=1/2
). This results in pronounced heteronuclear spin-spin coupling (
19
F-
1
H), splitting the aromatic proton signals into distinct doublets and allowing for unambiguous regiochemical assignment[3].
The Chloro Group (-Cl at C2): Provides a moderate inductive withdrawal effect. More importantly, the natural isotopic distribution of chlorine (
35
Cl and
37
Cl in a ~3:1 ratio) serves as an internal, self-validating isotopic signature in Mass Spectrometry.
The Primary Amide (-CONH₂ at C1): Capable of strong intermolecular hydrogen bonding. This dictates the choice of NMR solvent and provides distinct, diagnostic stretching frequencies in Infrared (IR) spectroscopy.
Quantitative Spectroscopic Data
The following tables synthesize the expected quantitative data for 2-chloro-4-fluoro-5-nitrobenzamide, derived from the established spectroscopic profiles of its direct precursors, such as 2-chloro-4-fluoro-5-nitrobenzoic acid[3].
Table 1: Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆ (Chosen to disrupt intermolecular hydrogen bonding and resolve the exchangeable -NH₂ protons from the aromatic region).
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Assignment & Causality
¹H
8.50 – 8.80
Doublet (d)
4JHF≈7.6
Hz
H-6: Highly deshielded by the adjacent -NO₂ group. Exhibits meta-coupling to the fluorine atom[3].
¹H
7.80 – 8.00
Doublet (d)
3JHF≈9.9
Hz
H-3: Deshielded by -Cl and -F. Exhibits strong ortho-coupling to the fluorine atom[3].
¹H
7.60 – 8.10
Broad Singlet (br s)
N/A
-NH₂ (Amide): Integrates to 2H. Broadened by quadrupolar relaxation of
14
N and chemical exchange.
To ensure total scientific integrity (E-E-A-T), the following protocols are designed not just as steps, but as self-validating analytical systems.
Protocol A: High-Resolution NMR Acquisition
Causality: Benzamides often suffer from poor solubility in chloroform (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated because its strong hydrogen-bond accepting nature breaks up amide dimers, sharpening the signals and shifting the -NH₂ protons downfield, preventing overlap with the H-3 and H-6 aromatic signals.
Sample Preparation: Dissolve 15–20 mg of 2-chloro-4-fluoro-5-nitrobenzamide in 0.6 mL of anhydrous DMSO-d₆.
Instrument Tuning: Utilize a spectrometer operating at
≥
400 MHz for ¹H. Tune the probe specifically for ¹H and ¹⁹F to ensure accurate heteronuclear coupling measurements.
Acquisition: Run ¹H NMR with 16 scans and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, utilize ¹H-decoupling (WALTZ-16) with a minimum of 1024 scans.
Validation Checkpoint: Calculate the
J
-coupling for the aromatic doublets. If the
3JHF
(ortho) is not strictly larger than the
4JHF
(meta), the regiochemical assignment is flawed, indicating a potential isomer impurity (e.g., 2-chloro-5-fluoro-4-nitrobenzamide).
Protocol B: FT-IR via Attenuated Total Reflectance (ATR)
Causality: Traditional KBr pellets are hygroscopic. Absorbed water presents a massive, broad O-H stretch around 3300 cm⁻¹, which perfectly masks the critical N-H asymmetric/symmetric doublet of the primary amide. ATR avoids this entirely.
Background: Collect a background spectrum of the ambient atmosphere using a diamond or zinc selenide (ZnSe) ATR crystal.
Sample Application: Place 1–2 mg of the neat, solid benzamide directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate optical contact.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Validation Checkpoint: Inspect the 3400–3200 cm⁻¹ region. A self-validating primary amide must show two distinct peaks. If only one peak is present, the sample has likely degraded or reacted to form a secondary amide.
Protocol C: LC-ESI-MS Isotopic Profiling
Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).
Injection: Inject 2 µL into the LC-MS system operating in positive electrospray ionization (ESI+) mode.
Validation Checkpoint: Isolate the [M+H]⁺ cluster at m/z 219.0. The system is self-validated if, and only if, the m/z 221.0 peak is present at exactly 32% ± 2% of the base peak intensity. Any deviation suggests co-elution of an impurity or a de-halogenation degradation event.
The Synthetic Versatility of 2-Chloro-4-fluoro-5-nitrobenzamide: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery
Abstract This technical guide provides an in-depth exploration of the potential applications of 2-chloro-4-fluoro-5-nitrobenzamide in modern organic synthesis. As a highly functionalized aromatic building block, this com...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the potential applications of 2-chloro-4-fluoro-5-nitrobenzamide in modern organic synthesis. As a highly functionalized aromatic building block, this compound offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of diverse and complex molecular architectures, particularly those of interest to the pharmaceutical and agrochemical industries. We will delve into the key reactive handles of this molecule—the chloro, fluoro, and nitro groups, as well as the benzamide functionality—and elucidate how these can be selectively manipulated to construct a variety of heterocyclic systems. This guide will provide not only the theoretical underpinnings of its reactivity but also practical, field-proven insights and detailed experimental protocols for its strategic deployment in the synthesis of high-value compounds.
Introduction: Unveiling a Multifaceted Building Block
2-Chloro-4-fluoro-5-nitrobenzamide is a polysubstituted benzene derivative characterized by a strategic arrangement of electron-withdrawing groups and a versatile amide moiety. This unique constellation of functional groups imparts a rich and tunable reactivity profile, positioning it as a powerful intermediate in the synthesis of novel bioactive molecules. The presence of both a chloro and a fluoro substituent ortho and para to a strongly deactivating nitro group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself can be readily reduced to an amine, opening pathways to a plethora of condensation and cyclization reactions. The benzamide functional group provides an additional site for chemical modification or can participate directly in cyclization processes.
This guide will systematically explore the synthetic potential of 2-chloro-4-fluoro-5-nitrobenzamide, focusing on its application in the construction of key heterocyclic scaffolds that are prevalent in medicinal chemistry, such as benzimidazoles and quinazolinones.
Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitrobenzamide
Property
Value
Molecular Formula
C₇H₄ClFN₂O₃
Molecular Weight
218.57 g/mol
CAS Number
862875-20-5
Appearance
Likely a pale yellow to white crystalline solid
Solubility
Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents.
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
The primary route to 2-chloro-4-fluoro-5-nitrobenzamide involves the amidation of its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid. This precursor is typically synthesized via the nitration of 2-chloro-4-fluorobenzoic acid.[1]
Synthesis of the Precursor: 2-Chloro-4-fluoro-5-nitrobenzoic Acid
The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been described in several patents, often starting from 2-chloro-4-fluorotoluene. A common industrial route involves photochlorination followed by nitration and subsequent hydrolysis/oxidation.[1]
Amidation to 2-Chloro-4-fluoro-5-nitrobenzamide
The conversion of the carboxylic acid to the primary amide can be achieved through standard synthetic methodologies. A common and efficient method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride, which is then reacted with ammonia.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
Acyl Chloride Formation: To a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or dichloromethane) and cool to 0 °C.
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-4-fluoro-5-nitrobenzamide.
The product can be further purified by recrystallization or column chromatography.
Key Synthetic Transformations and Applications
The strategic positioning of the functional groups in 2-chloro-4-fluoro-5-nitrobenzamide allows for a range of selective transformations, making it a versatile scaffold for the synthesis of diverse heterocyclic systems.
The electron-deficient nature of the aromatic ring, due to the powerful electron-withdrawing effect of the nitro group, makes it highly susceptible to nucleophilic attack. Both the chloro and fluoro substituents can act as leaving groups in SNAr reactions. Generally, the fluorine atom is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic.
Causality Behind Experimental Choices: The choice of nucleophile, solvent, and temperature can influence the regioselectivity of the substitution. For instance, sterically hindered nucleophiles may favor substitution at the less hindered position. The use of polar aprotic solvents like DMF or DMSO is crucial as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation that unlocks a vast array of synthetic possibilities, particularly for the construction of fused heterocyclic systems. The challenge lies in achieving selective reduction of the nitro group without affecting the halogen substituents, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
Field-Proven Insights: While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can sometimes lead to dehalogenation. Alternative reagents such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or iron powder in acetic acid, are often employed to achieve chemoselective reduction of the nitro group in the presence of halogens.[2] Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for this transformation.[3]
Experimental Protocol: Selective Nitro Group Reduction
Reaction Setup: In a round-bottom flask, dissolve or suspend 2-chloro-4-fluoro-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the mixture.
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the starting material is consumed (monitored by TLC).
Work-up: Cool the reaction mixture to room temperature and pour it into ice.
Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9 to precipitate the tin salts.
Extract the aqueous layer multiple times with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-2-chloro-4-fluorobenzamide.
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Synthesis of Quinazolinones
The product of the nitro reduction, 5-amino-2-chloro-4-fluorobenzamide, is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[4] The synthesis can be achieved by reacting the ortho-aminobenzamide with a one-carbon synthon, such as an orthoester or an aldehyde.
Causality Behind Experimental Choices: The use of an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst provides a straightforward route to 2-unsubstituted quinazolinones. When an aldehyde is used, a subsequent oxidation step is typically required to form the aromatic quinazolinone ring.
Caption: Synthetic pathway to quinazolinones from 2-chloro-4-fluoro-5-nitrobenzamide.
Experimental Protocol: Synthesis of a Substituted Quinazolinone
Reaction Setup: To a solution of 5-amino-2-chloro-4-fluorobenzamide (1.0 eq) in a suitable solvent like ethanol, add the desired orthoester (e.g., triethyl orthoformate, 1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or acetic acid).
Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
Purification: Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with significant therapeutic applications.[5] The synthesis of benzimidazoles from 2-chloro-4-fluoro-5-nitrobenzamide can be envisioned through a multi-step sequence involving an initial SNAr reaction to introduce a nitrogen nucleophile, followed by reduction of the nitro group and subsequent cyclization.
Authoritative Grounding: This strategy is analogous to the synthesis of benzimidazoles from ortho-nitroanilines, where the nitro group is reduced in situ, and the resulting ortho-phenylenediamine undergoes condensation with an aldehyde or carboxylic acid derivative.[3]
Experimental Protocol: A Plausible Route to Substituted Benzimidazoles
SNAr Reaction: React 2-chloro-4-fluoro-5-nitrobenzamide with a primary amine (R-NH₂) in a polar aprotic solvent like DMSO or DMF, with a non-nucleophilic base such as diisopropylethylamine (DIPEA), to displace the more reactive fluorine atom, yielding 2-chloro-5-nitro-4-(alkyl/arylamino)benzamide.
Reductive Cyclization:
Dissolve the product from the previous step in a suitable solvent (e.g., ethanol).
Add an aldehyde (R'-CHO, 1.1 eq).
Add a reducing agent such as sodium dithionite (Na₂S₂O₄, 4-5 eq) portion-wise.
Heat the mixture to reflux for 4-6 hours. The nitro group is reduced to an amine, and the resulting diamine undergoes a one-pot condensation and cyclization with the aldehyde to form the benzimidazole ring.
Work-up and Purification: Cool the reaction mixture, and the product may precipitate. Collect the solid by filtration and purify by recrystallization or column chromatography.
Conclusion and Future Outlook
2-Chloro-4-fluoro-5-nitrobenzamide is a highly versatile and promising building block for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds of medicinal interest. Its strategically positioned functional groups allow for a range of selective transformations, including nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclocondensation reactions. The ability to construct valuable scaffolds such as quinazolinones and benzimidazoles from this readily accessible starting material underscores its importance for researchers, scientists, and drug development professionals. The methodologies and protocols outlined in this guide provide a solid foundation for the exploration of new chemical space and the development of novel therapeutic agents and other high-value chemical entities. Future investigations could focus on expanding the scope of nucleophiles used in SNAr reactions and exploring novel cyclization strategies to access an even greater diversity of heterocyclic systems.
References
Kulkarni, R., et al. (2018). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Mini-Reviews in Medicinal Chemistry, 18(17), 1486-1497. [Link]
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. [Link]
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
Trout, R. E. L., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molecules, 23(11), 2989. [Link]
Google Patents. (2022). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Li, F., Lu, L., & Liu, P. (2016). Acceptorless Dehydrogenative Coupling of o-Aminobenzamides with Methanol Catalyzed by a Metal-Ligand Bifunctional Iridium Complex. Organic Letters, 18(11), 2580–2583. [Link]
Nan, J., et al. (2025). Copper-Catalyzed Reductive Cyclization of o-Aminobenzamides with CO2 to Quinazolinones. The Journal of Organic Chemistry, 90(7), 4277–4290. [Link]
Samanta, S. K., & Bera, M. K. (2023). Iodine-promoted oxidative cyclization of 2-aminobenzamides with α-amino acids: a sustainable approach to quinazolinones. Synthesis, 55(16), 2561-2569. [Link]
Li, Z., et al. (2015). A General and Efficient Phosphorous Acid-Catalyzed Cyclocondensation of β-Ketoesters with o-Aminobenzamides for the Synthesis of 2-Substituted Quinazolinones. The Journal of Organic Chemistry, 80(18), 9392–9400. [Link]
Wang, B., et al. (2025). Copper-Catalyzed Nucleophilic Addition/SNAr Reaction of 2-Halobenzamides with Nitriles: A Convenient Synthesis of Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 90(1), 385-393. [Link]
Google Patents. (2022). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
2-Chloro-4-fluoro-5-nitrobenzamide: A Strategic Intermediate in Targeted Therapeutics
Introduction to the Scaffold In modern drug discovery, highly functionalized aromatic rings serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 2-Chloro-4-fluoro-5-nitrobenzamide (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Scaffold
In modern drug discovery, highly functionalized aromatic rings serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) represents a highly versatile tetra-substituted benzene intermediate[1]. Its unique substitution pattern—featuring a primary amide, an activating nitro group, and two distinct halogens (chlorine and fluorine)—enables precise, orthogonal functionalization. This whitepaper explores the mechanistic rationale, synthetic utility, and standardized protocols for leveraging this intermediate, particularly in the development of Aurora kinase inhibitors [1].
Mechanistic Rationale and Reactivity Profiling
The synthetic value of 2-chloro-4-fluoro-5-nitrobenzamide lies in the differential reactivity of its substituents:
C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly activated toward SNAr by the strongly electron-withdrawing ortho-nitro group and the para-amide group. Fluorine is an excellent leaving group in these reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
C5-Nitro Group (Reduction): Following SNAr at the C4 position, the C5-nitro group can be selectively reduced to an aniline derivative, providing a nucleophilic handle for subsequent amide coupling or urea formation.
C2-Chlorine (Cross-Coupling): The chlorine atom remains largely inert during mild SNAr reactions but can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at later stages of the synthesis.
Divergent synthetic workflow for 2-chloro-4-fluoro-5-nitrobenzamide functionalization.
Application in Oncology: Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is linked to various malignancies, making them critical targets in oncology [1]. 2-Chloro-4-fluoro-5-nitrobenzamide is a fundamental precursor in synthesizing benzazole-derived Aurora kinase inhibitors. The SNAr reaction with cyclic amines (e.g., N-methylpiperazine) at the C4 position, followed by nitro reduction and subsequent cyclization or coupling, rapidly generates the pharmacophore required for kinase hinge-binding [1].
Quantitative Data: SNAr Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and SNAr efficiency when displacing the C4-fluorine with N-methylpiperazine.
Reagent (Nucleophile)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
N-methylpiperazine
Dioxane
Aqueous NH₄OH
Reflux
10
>85%
Standard biphasic conditions; high conversion [1].
Lower temperature required due to higher solvent polarity.
Standardized Experimental Methodologies
To ensure reproducibility and self-validation, the following protocols detail the critical steps for functionalizing the intermediate.
Protocol A: SNAr with N-Methylpiperazine
Objective: Regioselective displacement of the C4-fluorine.
Preparation: Charge a dry, round-bottom flask with 2-chloro-4-fluoro-5-nitrobenzamide (1.0 eq, e.g., 2.0 mmol) and dissolve in anhydrous 1,4-dioxane (4.0 mL) [1].
Base Addition: Add aqueous NH₄OH (3.0 eq) dropwise at room temperature to establish a basic environment, neutralizing the HF generated during the reaction [1].
Nucleophile Addition: Introduce N-methylpiperazine (6.0 eq, 12.0 mmol) to the reaction mixture [1]. Causality: An excess of the amine drives the equilibrium forward and prevents competitive hydrolysis of the fluorine.
Heating: Equip the flask with a reflux condenser and heat the contents to reflux for 10 hours [1].
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(4-methylpiperazin-1-yl)-2-chloro-5-nitrobenzamide.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the C5-nitro group to an amine without dehalogenating the C2-chlorine.
Preparation: Dissolve the product from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol/Water.
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: Fe/NH₄Cl provides a mild, mildly acidic reduction environment that selectively reduces the nitro group while preserving the sensitive aryl chloride, which might undergo hydrodehalogenation under standard Pd/C catalytic hydrogenation.
Reaction: Heat the suspension to 80°C for 2 hours. Monitor via TLC until complete consumption of the starting material.
Isolation: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with dichloromethane, and dry to isolate the 5-amino derivative.
References
Vertex Pharmaceuticals Incorporated. "Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors." WO2007095124A2, World Intellectual Property Organization, 2007.
Protocols & Analytical Methods
Method
Application Notes and Protocols: 2-Chloro-4-fluoro-5-nitrobenzamide as a Precursor for Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utilization of 2-chloro-4-fluoro-5-nitrobenzamide as a...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utilization of 2-chloro-4-fluoro-5-nitrobenzamide as a pivotal precursor in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides. This document delves into the synthesis of the precursor itself, followed by detailed protocols for its conversion into high-value herbicides, namely Saflufenacil and a Fomesafen analogue. The causality behind experimental choices and the underlying chemical principles are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Chloro-4-fluoro-5-nitrobenzamide in Herbicide Synthesis
2-Chloro-4-fluoro-5-nitrobenzamide and its corresponding carboxylic acid are key building blocks in the synthesis of a class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a crucial enzyme in the biosynthesis of chlorophyll and heme in plants.[2] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately resulting in weed death.[1][2] This mode of action provides a rapid and effective means of weed control. The specific substitution pattern of 2-chloro-4-fluoro-5-nitrobenzamide, featuring a halogenated and nitrated phenyl ring, provides a versatile scaffold for the synthesis of potent PPO inhibitors.
Synthesis of the Precursor: 2-Chloro-4-fluoro-5-nitrobenzamide
The direct precursor to the title compound is 2-chloro-4-fluoro-5-nitrobenzoic acid. The synthesis of this acid is a critical first step and is typically achieved through the nitration of 2-chloro-4-fluorobenzoic acid.[2][3][4] The subsequent conversion of the carboxylic acid to the primary amide is a standard organic transformation.
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid
The nitration of 2-chloro-4-fluorobenzoic acid requires strong acidic conditions to facilitate the electrophilic aromatic substitution of the nitro group. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) primarily favor the introduction of the nitro group at the 5-position.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid
Materials:
2-chloro-4-fluorobenzoic acid
Concentrated sulfuric acid (98%)
Fuming nitric acid (95%) or concentrated nitric acid (70%)
Ice
Deionized water
Dichloromethane or other suitable organic solvent for extraction
Equipment:
Three-necked round-bottom flask
Dropping funnel
Magnetic stirrer with stirring bar
Ice bath
Thermometer
Büchner funnel and flask for vacuum filtration
Separatory funnel
Rotary evaporator
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
Cool the sulfuric acid to 0-5 °C using an ice bath.
Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
Once the starting material is fully dissolved, slowly add fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids) dropwise via the dropping funnel, maintaining the temperature between 0-10 °C. The addition of the nitrating agent is highly exothermic and requires careful control.
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-20 °C) for 2-4 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 2-chloro-4-fluoro-5-nitrobenzoic acid.
Filter the precipitate using a Büchner funnel and wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]
Dry the purified product under vacuum.
Causality of Experimental Choices:
The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
Low-temperature control is critical to prevent over-nitration and the formation of unwanted by-products.
Pouring the reaction mixture into ice-water serves to both quench the reaction and precipitate the less water-soluble product.
Conversion to 2-Chloro-4-fluoro-5-nitrobenzamide
The conversion of the carboxylic acid to the primary amide is a two-step process involving the formation of an acid chloride followed by amination.
Protocol 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
PART A: Formation of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Materials:
2-chloro-4-fluoro-5-nitrobenzoic acid
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
An inert solvent such as toluene or dichloromethane
Equipment:
Round-bottom flask with a reflux condenser and gas outlet to a scrubber
Magnetic stirrer with stirring bar
Heating mantle or oil bath
Rotary evaporator
Procedure:
In a round-bottom flask, suspend 2-chloro-4-fluoro-5-nitrobenzoic acid in an excess of thionyl chloride or in an inert solvent with oxalyl chloride.
If using oxalyl chloride, add a catalytic amount of DMF.
Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases and the solid has dissolved, indicating the formation of the acid chloride.[6]
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be used directly in the next step.
PART B: Amination of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Materials:
Crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride
Concentrated aqueous ammonia (NH₄OH)
An inert solvent such as dichloromethane or diethyl ether
Ice bath
Equipment:
Beaker or flask for the reaction
Magnetic stirrer with stirring bar
Büchner funnel and flask for vacuum filtration
Procedure:
Dissolve the crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride in an inert solvent.
Cool the solution in an ice bath.
Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of 2-chloro-4-fluoro-5-nitrobenzamide will form.[7]
Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
Filter the precipitate, wash it thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold solvent to remove any unreacted starting material.
Dry the product under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzamide.
Causality of Experimental Choices:
Thionyl chloride or oxalyl chloride are effective reagents for converting carboxylic acids to the more reactive acid chlorides.
The use of excess ammonia in the second step ensures complete conversion of the acid chloride to the amide and neutralizes the HCl byproduct.[7]
Performing the amination at low temperature helps to control the exothermic reaction.
Application in Herbicide Synthesis
2-Chloro-4-fluoro-5-nitrobenzamide is a versatile precursor for the synthesis of several PPO-inhibiting herbicides. The following sections provide protocols for the synthesis of Saflufenacil and a Fomesafen analogue.
Synthesis of Saflufenacil
Saflufenacil is a potent uracil-based PPO inhibitor. Its synthesis from 2-chloro-4-fluoro-5-nitrobenzoic acid involves a multi-step process that includes reduction of the nitro group, followed by coupling with a pyrimidinedione intermediate and subsequent sulfonamide formation.[5][8]
Workflow for Saflufenacil Synthesis:
Caption: Synthetic pathway for Saflufenacil.
Protocol 3: Synthesis of a Key Intermediate for Saflufenacil
This protocol outlines the synthesis of the core structure of Saflufenacil starting from the amino-analogue of the precursor. The initial step would be the reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid to 2-chloro-4-fluoro-5-aminobenzoic acid, which is a standard procedure using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.
A suitable solvent like toluene or dichloromethane
A base such as pyridine or triethylamine
Equipment:
Reaction flask with a reflux condenser
Magnetic stirrer with stirring bar
Heating mantle or oil bath
Standard workup and purification equipment
Procedure:
Convert 2-chloro-4-fluoro-5-aminobenzoic acid to its corresponding acid chloride (2-chloro-4-fluoro-5-aminobenzoyl chloride) using thionyl chloride or oxalyl chloride as described in Protocol 2, Part A.[5]
In a separate reaction flask, dissolve the 3-methyl-4-(trifluoromethyl)pyrimidine-2,6-dione intermediate and a base (e.g., pyridine) in an inert solvent.
Slowly add the freshly prepared 2-chloro-4-fluoro-5-aminobenzoyl chloride solution to the pyrimidinedione solution at a controlled temperature.
Heat the reaction mixture to reflux and monitor for completion.
After the reaction is complete, cool the mixture and perform an aqueous workup to remove the base and any water-soluble byproducts.
The resulting intermediate can then be carried forward for the final sulfonamide formation step to yield Saflufenacil.[8]
Causality of Experimental Choices:
The conversion of the carboxylic acid to the acid chloride activates it for the subsequent acylation reaction with the pyrimidinedione.
The base is necessary to neutralize the HCl generated during the acylation reaction.
Synthesis of a Fomesafen Analogue
Fomesafen is another important PPO-inhibiting herbicide. Its synthesis typically involves the formation of a diaryl ether, followed by nitration and amidation with methanesulfonamide.[1] While the exact structure of fomesafen is different, a similar synthetic strategy can be employed using 2-chloro-4-fluoro-5-nitrobenzamide as a starting point to create an analogous N-sulfonylbenzamide herbicide.
Application Note: Synthesis Protocols for 2-Chloro-4-fluoro-5-nitrobenzamide Derivatives
Introduction and Strategic Rationale As a Senior Application Scientist, I frequently encounter 2-chloro-4-fluoro-5-nitrobenzamide derivatives as critical building blocks in both pharmaceutical drug discovery (e.g., Auror...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
As a Senior Application Scientist, I frequently encounter 2-chloro-4-fluoro-5-nitrobenzamide derivatives as critical building blocks in both pharmaceutical drug discovery (e.g., Aurora kinase inhibitors)[1] and agrochemical development (e.g., the herbicide Saflufenacil)[2]. The unique substitution pattern—a chloro group for steric bulk, a fluoro group for metabolic stability, and a nitro group for subsequent reduction or electronic tuning—makes this scaffold highly versatile.
This application note provides a field-proven, self-validating workflow for synthesizing these derivatives. Rather than relying on expensive coupling reagents (like HATU or EDCI) which are impractical for scale-up, this protocol utilizes a robust three-phase approach: regioselective nitration, acyl chloride activation, and subsequent amidation.
Mechanistic Workflow & Reaction Design
Figure 1: Three-phase synthetic workflow for 2-chloro-4-fluoro-5-nitrobenzamide derivatives.
Causality Behind Experimental Choices
Regioselective Nitration : The starting material, 2-chloro-4-fluorobenzoic acid, undergoes electrophilic aromatic substitution. The carboxyl group is meta-directing, while the halogens (Cl, F) are ortho/para-directing. The 5-position is para to the fluorine atom and meta to the carboxyl group, making it the most electronically and sterically favored site for the nitronium ion (
NO2+
) attack[2].
Acyl Activation : Converting the benzoic acid to an acyl chloride using thionyl chloride (
SOCl2
) with catalytic N,N-dimethylformamide (DMF) ensures >95% conversion. DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination of the carboxylic acid[1].
Amidation : The electron-withdrawing nitro and halogen groups make the resulting acyl chloride highly electrophilic. Amidation proceeds rapidly at 0 °C. A mild base (e.g., triethylamine or aqueous
NH4OH
) is strictly required to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine[1].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Nitration)
Objective: Achieve high-yield regioselective nitration while suppressing oxidative degradation.
Acid Bath Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 50.0 g of concentrated
H2SO4
. Cool the flask to 0 °C using an ice-salt bath[3].
Substrate Addition : Gradually add 2-chloro-4-fluorobenzoic acid (10.0 g) in small portions over 15 minutes. Causality: Stepwise addition prevents localized heating, ensuring the substrate dissolves uniformly without premature side reactions.
Nitration : Slowly add fuming
HNO3
(5.0 g) dropwise via an addition funnel. Critical Step : Maintain the internal temperature strictly between -5 °C and 8 °C[3]. Causality: Exceeding 10 °C promotes di-nitration and oxidative cleavage of the aromatic ring.
Reaction Maturation : Remove the ice bath and allow the mixture to stir at 10 °C to 25 °C for 5 to 8 hours. Monitor via TLC or HPLC until the starting material is <0.5%[3].
Quenching & Isolation : Carefully pour the reaction mixture over 80 g of crushed ice under vigorous stirring. Filter the resulting white precipitate, wash with 30 g of ice-cold water to remove residual acids, and air-dry at 65 °C[3].
Protocol B: Activation to 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride
Objective: Convert the stable carboxylic acid to a highly reactive electrophile.
Anhydrous Toluene or Dichloromethane (DCM) (20 mL)
Procedure :
Suspend the 2-chloro-4-fluoro-5-nitrobenzoic acid in 20 mL of anhydrous toluene in a flask fitted with a reflux condenser and a drying tube.
Add 3.0 equivalents of
SOCl2
followed by 2 drops of anhydrous DMF.
Heat the mixture to 80 °C (reflux) for 3-4 hours. Self-Validation: The reaction is complete when the suspension turns into a clear, homogenous solution, indicating the consumption of the insoluble carboxylic acid.
Cool to room temperature and concentrate under reduced pressure to remove excess
SOCl2
and solvent. The resulting crude yellow oil/solid is the acyl chloride, which must be used immediately in the next step to prevent hydrolysis[1].
Protocol C: Amidation to 2-Chloro-4-fluoro-5-nitrobenzamide Derivatives
Objective: Couple the acyl chloride with an amine (e.g., aqueous ammonia, diethylamine, or complex anilines like 6-aminobenzothiazole) to form the final benzamide[1].
Materials :
2-Chloro-4-fluoro-5-nitrobenzoyl chloride (1.0 eq, from Protocol B)
Amine source (e.g.,
NH4OH
or specific R-
NH2
) (1.5 - 2.0 eq)
Triethylamine (TEA, 2.0 eq) if using a non-aqueous amine
Anhydrous Dioxane or Tetrahydrofuran (THF) (15 mL)
Procedure :
Dissolve the freshly prepared acyl chloride in 15 mL of anhydrous dioxane and cool to 0 °C in an ice bath.
For Primary/Secondary Amines : Add TEA (2.0 eq) to the solution. Slowly add the amine (1.5 eq) dropwise.
For Primary Amides (Unsubstituted) : Slowly add aqueous
NH4OH
directly to the dioxane solution[1].
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Workup : Dilute the mixture with Ethyl Acetate (40 mL). Wash the organic layer sequentially with water (2 x 40 mL) and saturated brine (40 mL)[1]. Causality: Water removes the TEA-HCl salts and unreacted amine, while brine breaks any emulsions and pre-dries the organic layer.
Dry the organic phase over anhydrous
Na2SO4
, filter, and evaporate the solvent under reduced pressure to yield the 2-chloro-4-fluoro-5-nitrobenzamide derivative as a solid (typically yellow)[1].
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative metrics across the three synthetic phases, establishing a baseline for self-validation during scale-up.
Synthetic Phase
Target Intermediate / Product
Reaction Time
Optimal Temp
Expected Yield
Purity (HPLC)
Phase 1: Nitration
2-Chloro-4-fluoro-5-nitrobenzoic acid
5 - 8 hours
-5 °C to 8 °C
97.1%
>97.2%
Phase 2: Activation
2-Chloro-4-fluoro-5-nitrobenzoyl chloride
3 - 4 hours
80 °C (Reflux)
>95% (Crude)
N/A (Reactive)
Phase 3: Amidation
N-substituted 2-chloro-4-fluoro-5-nitrobenzamides
2 - 4 hours
0 °C to 25 °C
80 - 90%
>95.0%
References
Application of 2-Chloro-5-nitrobenzaldehyde Derivatives in Agrochemical Production: Detailed Notes and Protocols. Benchchem.
Design, Synthesis and Proteomics-Based Analysis of Novel Triazinone Derivatives Containing Amide Structures as Safer Protoporphyrinogen IX Oxidase Inhibitors.
WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.
A Comprehensive Guide to the Analytical Quantification of 2-chloro-4-fluoro-5-nitrobenzamide
An Application Note from the Senior Scientist's Desk For researchers, scientists, and professionals in drug development and chemical synthesis, the precise and accurate quantification of chemical intermediates is a corne...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Senior Scientist's Desk
For researchers, scientists, and professionals in drug development and chemical synthesis, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process control, quality assurance, and regulatory compliance. 2-chloro-4-fluoro-5-nitrobenzamide (CFNB), a substituted aromatic amide, serves as a critical building block in the synthesis of various target molecules. Its molecular structure, featuring a nitroaromatic chromophore and multiple halogen substituents, lends itself to analysis by several modern analytical techniques.
This document provides detailed application notes and validated protocols for the quantification of 2-chloro-4-fluoro-5-nitrobenzamide (CAS No: 862875-20-5[1]). We will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative is designed to go beyond procedural steps, offering insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Expertise:
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like CFNB.[2] We will utilize a reversed-phase (RP-HPLC) method, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. This separation mechanism is ideal for aromatic compounds and provides high resolution, allowing for the separation of the main compound from structurally similar process-related impurities.[2] The choice of a UV detector is based on the strong absorbance of the nitroaromatic chromophore present in the CFNB molecule.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for quantification of CFNB using HPLC-UV.
Instrumentation and Recommended Parameters
Parameter
Recommended Setting
Rationale
HPLC System
Standard Analytical HPLC/UPLC
Provides the necessary pressure and flow stability.
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Industry standard for non-polar to moderately polar analytes. Provides excellent retention and separation for aromatic compounds.
Mobile Phase
Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
A common mobile phase for related nitroaromatic compounds.[3][4] Acetonitrile provides good elution strength. Phosphoric acid is added to suppress the ionization of any acidic impurities and ensure sharp, symmetrical peaks.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume that balances sensitivity and peak shape.
Detector
UV-Vis or Photodiode Array (PDA)
Detection Wavelength
~260 nm (Verify by PDA scan)
Nitroaromatic compounds typically exhibit strong absorbance in this region. A PDA detector can confirm the optimal wavelength (λmax).
Detailed Protocol: HPLC-UV Quantification
1. Reagent and Standard Preparation:
Mobile Phase: Prepare the mobile phase as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
Diluent: Use a mixture of Acetonitrile:Water (e.g., 50:50 v/v) as the diluent for standards and samples to ensure solubility and compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-chloro-4-fluoro-5-nitrobenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected sample concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
Accurately weigh an amount of the sample expected to contain about 25 mg of CFNB and transfer it to a 25 mL volumetric flask.
Add approximately 20 mL of diluent and sonicate for 5-10 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Procedure:
Set up the HPLC system with the parameters listed above.
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).
Perform a blank injection (diluent) to ensure no system contamination.
Inject the calibration standards in order of increasing concentration.
Inject the prepared sample solution(s). It is good practice to bracket sample injections with check standards.
4. Data Analysis and System Suitability:
Calibration Curve: Plot the peak area of the CFNB peak versus the concentration for the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Quantification: Determine the concentration of CFNB in the sample solution from the calibration curve using its measured peak area.
System Suitability: Before sample analysis, inject a mid-level standard at least five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Expertise:
GC-MS is a highly selective and sensitive technique ideal for the definitive identification and quantification of volatile and semi-volatile compounds.[5] For CFNB, this method serves as an excellent confirmatory technique to HPLC and is particularly adept at identifying and quantifying potential volatile impurities from the synthesis process.[6] The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a "chemical fingerprint" for unambiguous identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for identification and quantification of CFNB via GC-MS.
Instrumentation and Recommended Parameters
Parameter
Recommended Setting
Rationale
GC-MS System
Standard GC with a Single Quadrupole MS
A widely available and robust configuration for routine analysis.
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature
280 °C
Ensures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode
Splitless (1 µL injection volume)
Maximizes the transfer of analyte to the column for trace-level analysis and quantification.
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
A typical temperature program that allows for the elution of solvents at a low temperature before ramping to elute the higher-boiling analyte.
MS Transfer Line
280 °C
Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.
230 °C
Standard temperature for robust ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard, reproducible ionization energy that generates a library-searchable fragmentation pattern.
Acquisition Mode
Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.
Full scan provides qualitative data, while SIM significantly enhances sensitivity by monitoring only specific, characteristic ions.
Detailed Protocol: GC-MS Quantification
1. Reagent and Standard Preparation:
Solvent: Use a high-purity, volatile solvent such as Ethyl Acetate or Acetone.
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using the chosen GC solvent.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by diluting the stock solution.
2. Sample Preparation:
Prepare a sample solution in the chosen solvent at a concentration within the calibration range.
Filter through a 0.45 µm syringe filter (ensure filter material is compatible with the solvent) into a GC vial.
3. GC-MS Procedure:
Identification (Full Scan): First, inject a mid-level standard in Full Scan mode to determine the retention time and identify the characteristic mass fragments of CFNB. The molecular ion and key fragments should be recorded.
Quantification (SIM Mode): Create a SIM method. Select at least three characteristic ions for CFNB (one for quantification, two for confirmation). For example, one might choose the molecular ion (if present and abundant) and two other major fragment ions.
Inject the calibration standards and sample(s) using the SIM method.
4. Data Analysis:
Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.
Calculate the concentration of CFNB in the sample using its quantification ion's peak area and the regression equation.
Confirm the identity of the peak in the sample by verifying that the retention time matches the standard and that the ratio of the qualifier ions to the quantifier ion is within an acceptable tolerance (e.g., ±20%) of the ratio in the standard.
Method 3: UV-Vis Spectrophotometry
Principle and Expertise:
UV-Vis spectrophotometry is a rapid, simple, and cost-effective technique for quantifying compounds with a strong chromophore.[7] The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method is best suited for the analysis of pure CFNB samples or in formulations where no other components absorb at the selected wavelength. Its primary limitation is a lack of specificity compared to chromatographic methods.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for direct quantification of CFNB by UV-Vis Spectrophotometry.
Instrumentation and Recommended Parameters
Parameter
Recommended Setting
Rationale
Spectrophotometer
Double-beam UV-Vis Spectrophotometer
A double-beam instrument provides high stability by measuring the sample and reference beams simultaneously.[7]
Solvent
Methanol or Ethanol (Spectroscopic Grade)
These solvents are transparent in the UV region of interest and are good solvents for CFNB.
Wavelength (λmax)
Determine by scanning a 10 µg/mL solution from 400 nm to 200 nm.
Ensures maximum sensitivity and adherence to the Beer-Lambert law.
Cuvettes
1 cm path length, matched quartz
Quartz is required for measurements below 340 nm. Matched cuvettes ensure consistency between the blank and sample measurements.
Slit Width
≤ 2 nm
A narrow slit width provides better resolution of the absorption peak.[8]
Detailed Protocol: UV-Vis Quantification
1. Determination of Wavelength of Maximum Absorbance (λmax):
Prepare a dilute solution of CFNB (approx. 10 µg/mL) in the chosen solvent.
Fill a quartz cuvette with the solvent to be used as a blank.
Scan the CFNB solution from 400 nm to 200 nm against the solvent blank.
Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax to be used for all subsequent measurements.
2. Preparation of Standards and Samples:
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CFNB reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the spectroscopic grade solvent.
Calibration Standards: Prepare a series of at least five standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution. The absorbance of the highest standard should ideally be between 1.0 and 1.5 AU.
Sample Preparation: Prepare a sample solution with an expected concentration that falls within the calibration range.
3. Measurement Procedure:
Set the spectrophotometer to measure absorbance at the predetermined λmax.
Zero the instrument using the solvent blank.
Measure the absorbance of each calibration standard, starting with the most dilute. Rinse the cuvette with the next standard before measuring.
Measure the absorbance of the prepared sample solution(s).
4. Data Analysis:
Plot a calibration curve of absorbance versus concentration for the standards.
Perform a linear regression and confirm the correlation coefficient (r²) is ≥ 0.999.
Calculate the concentration of the sample solution using its absorbance and the equation of the line.
Summary and Method Comparison
Feature
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
Selectivity
High (separates from impurities)
Very High (separation + mass confirmation)
Low (potential interference from any absorbing species)
Sensitivity
High (µg/mL to ng/mL)
Very High (ng/mL to pg/mL)
Moderate (µg/mL)
Application
Primary choice for purity, assay, and stability testing.[2][9]
Rapid quantification of pure samples, in-process checks.
Speed
Moderate (10-20 min/sample)
Moderate to Long (20-40 min/sample)
Very Fast (<1 min/sample)
Cost
Moderate
High
Low
References
Click to expand
Chemsrc. (2025, August 25). 2-chloro-4-fluoro-5-nitrobenzamide | CAS#:862875-20-5.
SIELC Technologies. (2018, February 17). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column.
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - Chapter 6: Analytical Methods.
CN114105772A. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Application Note: 2-Chloro-4-fluoro-5-nitrobenzamide in the Synthesis of Benzimidazole-Based Aurora Kinase Inhibitors
Executive Summary The development of targeted therapeutics, particularly in oncology, heavily relies on the efficient construction of complex heterocyclic scaffolds. 2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapeutics, particularly in oncology, heavily relies on the efficient construction of complex heterocyclic scaffolds. 2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) and its derivatives serve as highly versatile, poly-electrophilic building blocks in organic synthesis [1]. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in the synthesis of highly substituted benzimidazoles, which function as potent Aurora kinase inhibitors for cancer therapy.
Mechanistic Rationale & Synthetic Strategy
The utility of 2-chloro-4-fluoro-5-nitrobenzamide lies in its unique substitution pattern, which enables highly controlled, sequential Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the causality behind the regioselectivity is critical for successful scale-up and derivative design.
Regioselectivity of SNAr Reactions
The benzene ring is highly electron-deficient due to the presence of the strongly electron-withdrawing nitro (-NO₂) and amide (-CONH-R) groups.
Primary Substitution (C4-Fluoro): Fluorine is a highly electronegative atom, making the C4 carbon exceptionally electrophilic. The C4 position is activated by both the ortho-nitro group and the para-amide group, which strongly stabilize the anionic Meisenheimer complex transition state. Consequently, mild nucleophiles (such as aqueous NH₄OH) selectively displace the fluorine atom first [1].
Secondary Substitution (C2-Chloro): Chlorine is less electronegative than fluorine, making the C2 carbon slightly less electrophilic. However, it is activated by the para-nitro group. Once the C4 position is aminated, the ring becomes slightly more electron-rich, requiring a stronger nucleophile (e.g., diethylamine or N-methylpiperazine) and slightly more forcing conditions to displace the C2-chlorine [1].
Heterocycle Formation
Following the dual SNAr sequence, the 5-nitro group is reduced via catalytic hydrogenation to yield an ortho-diamine. This diamine is a classic precursor for benzimidazole synthesis. Reaction with an isothiocyanate yields a thiourea intermediate, which is subsequently cyclized using a desulfurizing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzimidazole ring [1].
Fig 1: Stepwise synthesis of benzimidazole derivatives from 2-chloro-4-fluoro-5-nitrobenzamide.
Experimental Protocols
The following self-validating protocols are adapted from established patent literature for the synthesis of Aurora kinase inhibitors [1]. Each step includes expected analytical checkpoints to ensure reaction fidelity.
Step 1: Synthesis of the Starting Amide
Note: If starting directly from commercially available 2-chloro-4-fluoro-5-nitrobenzamide derivatives [2], proceed to Step 2.
Dissolve 6-aminobenzothiazole (4.5 mmol) in a suitable aprotic solvent (e.g., THF or Dioxane).
Add 4-chloro-2-fluoro-5-nitrobenzoyl chloride (5 mmol) dropwise under inert atmosphere at 0 °C [3].
Allow the reaction to warm to room temperature and stir for 2 hours.
Validation: Dilute with EtOAc (40 mL), wash with water and brine. Dry over anhydrous Na₂SO₄. Concentrate to afford N-benzothiazol-6-yl-2-chloro-4-fluoro-5-nitrobenzamide as a yellow solid. Expected MS: m/z 352[M+H]⁺.
Step 2: Regioselective SNAr at C4 (Amination)
Dissolve the amide from Step 1 (2 mmol) in dioxane (4 mL).
Add excess aqueous NH₄OH.
Stir the mixture at room temperature until TLC (Hexanes/EtOAc) indicates complete consumption of the starting material. The strong electron-withdrawing nature of the nitro group ensures rapid displacement of the C4-fluorine.
Validation: Isolate the intermediate. Expected MS: m/z 349 [M+H]⁺ (confirming the replacement of -F with -NH₂).
Step 3: Secondary SNAr at C2
To the reaction mixture from Step 2 (or isolated intermediate), add diethylamine (excess, ~6-10 mmol).
Heat the contents to reflux (or 80 °C in a sealed tube) for 10 hours. The elevated temperature is required to overcome the higher activation energy for chloride displacement.
Validation: Cool to room temperature, extract, and purify via flash chromatography. The product is 4-amino-N-benzothiazol-6-yl-2-diethylamino-5-nitrobenzamide (yellow solid). Expected MS: m/z 402 [M+H]⁺.
Step 4: Catalytic Hydrogenation (Nitro Reduction)
Dissolve the nitro compound (2 mmol) in methanol/EtOAc (1:1 v/v).
Add 10% Pd/C (10 mol%) carefully under an argon blanket.
Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4-6 hours.
Validation: Filter the catalyst through a pad of Celite. The resulting solution should change from yellow to pale/colorless, indicating the formation of 4,5-diamino-N-benzothiazol-6-yl-2-diethylaminobenzamide. Caution: Ortho-diamines are prone to air oxidation; proceed immediately to the next step.
Step 5: Benzimidazole Cyclization
Dissolve the diamine (0.3 mmol) in DMF or dioxane.
Add 1-isothiocyanato-2-trifluoromethylbenzene (0.3 mmol) to form the thiourea intermediate. Stir for 2 hours.
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (0.45 mmol) directly to the mixture to promote in situ desulfurative cyclization.
Stir at 60 °C for 4 hours.
Validation: Quench with water, extract with EtOAc, and purify via preparative HPLC. The final product is 6-diethylamino-2-(2-trifluoromethylphenylamino)-1H-benzoimidazole-5-carboxylic acid benzothiazol-6-ylamide. Expected MS: m/z 525 [M+H]⁺.
Quantitative Data Summary
The following table summarizes the reaction sequence, highlighting the mass shifts that act as critical quality control (QC) checkpoints during synthesis.
Benzimidazoles synthesized from the 2-chloro-4-fluoro-5-nitrobenzamide scaffold are highly effective ATP-competitive inhibitors of Aurora kinases (A and B). Because Aurora kinases are central to mitotic spindle assembly, their inhibition results in catastrophic mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells [1].
Fig 2: Mechanism of action for Aurora kinase inhibitors inducing mitotic arrest.
References
Title: WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors
Source: Google Patents
URL
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling or troubleshooting the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling or troubleshooting the synthesis of 2-chloro-4-fluoro-5-nitrobenzamide . This molecule is a critical intermediate in the development of protoporphyrinogen IX oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil) and various pharmaceutical active ingredients, including Aurora kinase inhibitors.
This guide synthesizes field-proven empirical data with fundamental mechanistic chemistry to help you eliminate yield-killing side reactions, specifically focusing on regioselectivity, catalytic conversion, and the suppression of nucleophilic aromatic substitution (SNAr).
I. Synthesis Overview & Reaction Workflow
The synthesis proceeds via a three-step linear sequence starting from commercially available 2-chloro-4-fluorobenzoic acid.
Figure 1: Three-step synthesis workflow of 2-chloro-4-fluoro-5-nitrobenzamide with key side reactions.
II. Troubleshooting FAQs: Mechanism & Causality
Step 1: Nitration
Q: Why am I observing multiple spots on my TLC during nitration, and how do I improve regioselectivity for the 5-nitro isomer?A: The formation of regioisomers and dinitrated byproducts is a direct result of thermal runaway. The starting material features competing directing groups: the chloro (C2) and fluoro (C4) groups are ortho/para directing, while the carboxylic acid (C1) is meta directing. The C5 position is synergistically activated (para to fluorine, meta to the carboxyl group). However, nitration using a sulfuric acid/nitric acid system 1 is highly exothermic. If the internal temperature exceeds 5°C, the thermodynamic energy barrier for nitration at the less-favored C3 position is overcome. Solution: Maintain strict cryogenic control (0–5°C) and use a precise 1.1 equivalent of fuming HNO₃ to prevent over-nitration.
Step 2: Acyl Chloride Formation
Q: My conversion to 2-chloro-4-fluoro-5-nitrobenzoyl chloride stalls at 80-85%. How can I push this to completion without degrading the product?A: This is a kinetic issue caused by extreme electron withdrawal. The combined inductive and resonance effects of the -NO₂, -F, and -Cl groups severely deactivate the carboxylic acid, making it a poor nucleophile for the initial attack on thionyl chloride (SOCl₂). Solution: You must use N,N-Dimethylformamide (DMF) as a nucleophilic catalyst 2. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which readily reacts even with highly deactivated acids.
Step 3: Amidation (The Critical Yield-Killer)
Q: During amidation, I am isolating a significant amount of a yellow byproduct identified as 4-amino-2-chloro-5-nitrobenzamide. How do I prevent this?A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C4 position is highly activated towards SNAr because it is ortho to the strongly electron-withdrawing nitro group 3. When ammonia is introduced, it acts as a nucleophile at both the acyl carbon (desired amidation) and the C4 carbon (undesired SNAr, displacing the fluoride ion via a Meisenheimer complex).
Solution: This must be solved via kinetic control . Acyl substitution has a lower activation energy than SNAr. By dropping the reaction temperature to between -10°C and 0°C and avoiding a massive excess of ammonia, you kinetically favor the amidation pathway 4.
III. Quantitative Yield Optimization Data
Implementing the mechanistic controls described above yields significant improvements in both throughput and purity.
Reaction Step
Standard Yield
Optimized Yield
Primary Impurity Mitigated
Key Optimization Variable
1. Nitration
75–80%
92–95%
Dinitro / Regioisomers
Strict T < 5°C, controlled HNO₃ eq.
2. Chlorination
80–85%
>98%
Unreacted Carboxylic Acid
2 mol% DMF catalyst
3. Amidation
60–70%
85–90%
4-amino-2-chloro-5-nitrobenzamide
T < 0°C, Anhydrous NH₃ in THF
IV. Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." They include mandatory In-Process Controls (IPCs) that chemically prove the success of the current step before you risk advancing to the next.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid
Setup: Charge a dry 500 mL 3-neck flask with 2-chloro-4-fluorobenzoic acid (50.0 g, 286 mmol) and concentrated H₂SO₄ (150 mL). Stir until fully dissolved.
Cooling: Chill the mixture to 0°C using an ice-salt bath.
Addition: Add fuming HNO₃ (13.2 mL, 315 mmol, 1.1 eq) dropwise via an addition funnel over 1 hour. Critical: Maintain internal temperature ≤ 5°C.
[Self-Validation Checkpoint]: After 2 hours of stirring at 5°C, withdraw a 0.5 mL aliquot and quench it in 5 mL of ice water. Extract with 2 mL EtOAc and run a TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.4) must be completely absent. If present, stir for an additional hour.
Workup: Pour the reaction mixture slowly over 800 g of crushed ice with vigorous stirring. Filter the resulting white precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 50°C.
Protocol 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Setup: Suspend the dried acid from Protocol 1 (50.0 g, 228 mmol) in anhydrous toluene (200 mL).
Activation: Add thionyl chloride (33.2 mL, 456 mmol, 2.0 eq) followed by exactly 0.35 mL of anhydrous DMF (2 mol%).
Reaction: Heat the mixture to 80°C. The suspension will gradually become a clear, yellow solution as gas evolution (SO₂ and HCl) occurs.
[Self-Validation Checkpoint]: Once gas evolution ceases (approx. 4 hours), withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The formation of the methyl ester derivative (m/z ~233) without any trace of the free acid (m/z ~219) validates >99% conversion.
Workup: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂. The resulting crude oil is used immediately in the next step to prevent hydrolysis.
Protocol 3: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
Setup: Dissolve the crude acid chloride from Protocol 2 in anhydrous THF (250 mL).
Cooling: Chill the solution to -10°C using a dry ice/acetone bath.
Amidation: Slowly bubble anhydrous NH₃ gas into the solution. Critical: Monitor the internal thermometer constantly. Adjust the gas flow rate to ensure the temperature never exceeds 0°C to suppress the SNAr side reaction.
[Self-Validation Checkpoint]: After 30 minutes of bubbling, run an HPLC analysis of the crude mixture. The ratio of the desired product peak to the SNAr byproduct (4-amino derivative) should be >95:5.
Workup: Purge the system with N₂ to remove excess NH₃. Concentrate the THF under vacuum. Slurry the residue in cold water (200 mL) to remove ammonium chloride salts, filter, and dry the solid under vacuum to yield the pure 2-chloro-4-fluoro-5-nitrobenzamide.
V. References
Title: WO 2023/017518 A1 - a new process of saflufenacil production using novel intermediates
Source: Justia Patents
URL:
Title: CA2821517A1 - Process for producing nitrobenzoyl chloride
Source: Google Patents
URL:
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-5-nitrobenzamide
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 2-chloro-4-fluoro-5-nitrobenzamide ,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 2-chloro-4-fluoro-5-nitrobenzamide , a critical intermediate in the development of agrochemicals (such as saflufenacil) and pharmaceutical kinase inhibitors.
The amidation of 2-chloro-4-fluoro-5-nitrobenzoic acid often yields a crude mixture containing unreacted precursors, nitration regioisomers, and hydrolysis byproducts [3]. Below is a comprehensive troubleshooting guide and FAQ to help you isolate high-purity material.
Purification Workflow
Workflow for the purification of crude 2-chloro-4-fluoro-5-nitrobenzamide via acid-base extraction.
Section 1: Troubleshooting Common Impurities
Q1: My crude product is heavily contaminated with 2-chloro-4-fluoro-5-nitrobenzoic acid. How do I selectively remove it without degrading the amide?
Causality & Expert Insight:
During the conversion of the benzoic acid to the benzamide (typically via an acid chloride intermediate), incomplete amidation or subsequent hydrolysis during aqueous workup leaves residual 2-chloro-4-fluoro-5-nitrobenzoic acid. Because the target benzamide is neutral and the impurity is a strong organic acid (its acidity enhanced by the electron-withdrawing chloro, fluoro, and nitro groups), they exhibit vastly different solubilities in mild aqueous bases [1]. A 10% Sodium Bicarbonate (NaHCO₃) wash selectively deprotonates the acid, pulling it into the aqueous layer as a highly soluble sodium salt, while the neutral amide remains in the organic phase.
Table 1: Physicochemical Comparison for Extraction Strategy
Property
2-Chloro-4-fluoro-5-nitrobenzamide
2-Chloro-4-fluoro-5-nitrobenzoic acid
Role
Target Product
Unreacted Precursor / Impurity
Functional Group
Primary Amide (-CONH₂)
Carboxylic Acid (-COOH)
Acid/Base Nature
Neutral
Acidic
Aqueous Solubility
Insoluble in cold water / mild base
Soluble in mild base (as sodium salt)
Organic Solubility
Soluble in EtOAc, MTBE, THF
Soluble in EtOAc, THF (in neutral form)
Self-Validating Protocol: Acid-Base Wash
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; gently warm to 35°C if necessary, then cool to room temperature.
Base Wash: Transfer to a separatory funnel. Add an equal volume of cold 10% aqueous NaHCO₃.
Agitation & Venting: Shake vigorously. Crucial: Vent the funnel frequently, as residual acid or unquenched acid chlorides will generate CO₂ gas.
Separation: Allow the layers to separate. Draw off the lower aqueous layer (contains the acid impurity).
Validation: TLC the organic layer (Eluent: 1:1 EtOAc/Hexanes). The baseline spot (carboxylic acid) should be completely absent. Repeat the base wash if the acid persists.
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: NMR analysis shows the presence of nitration regioisomers (e.g., 3-nitro or 6-nitro derivatives). How can I achieve high isomeric purity?
Causality & Expert Insight:
The upstream nitration of 2-chloro-4-fluorobenzoic acid predominantly yields the 5-nitro isomer due to the directing effects of the halogens, but minor regioisomers inevitably form [3]. Because these regioisomeric amides are structurally similar and neutral, the acid-base wash described in Q1 cannot separate them. Instead, you must exploit slight differences in crystal lattice packing and solubility via recrystallization.
Self-Validating Protocol: Recrystallization
Solvent Selection: Suspend the base-washed crude solid in a minimal amount of boiling Ethyl Acetate.
Anti-Solvent Addition: Slowly add Hexanes dropwise while maintaining reflux until the solution becomes faintly turbid.
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed to promote the growth of pure crystal lattices, leaving the more soluble regioisomers in the mother liquor.
Isolation: Chill the flask in an ice bath for 1 hour, filter the crystals via a Büchner funnel, and wash with ice-cold Hexanes.
Section 2: Process Scale-Up & Advanced FAQs
Q3: Silica gel column chromatography is too slow for our 500g scale-up. What is a scalable, safe alternative?
Causality & Expert Insight:
Chromatography is resource-intensive and uses excessive solvent at scale. For highly polar nitroaromatics, trituration or crystallization using Methyl tert-butyl ether (MTBE) is a highly effective, scalable alternative. MTBE provides excellent recovery yields for nitrobenzamides while keeping non-polar impurities in solution, and it avoids the severe flammability hazards associated with diethyl ether [2].
Self-Validating Protocol: MTBE Trituration
Transfer the crude solid to a large round-bottom flask.
Add MTBE (approx. 5 volumes relative to the crude mass) and heat to 50°C to create a uniform slurry.
Stir vigorously for 2 hours while allowing the mixture to cool to room temperature.
Filter the purified solid and dry under a vacuum. The mechanical shearing of the trituration prevents impurities from being trapped in the crystal matrix.
Q4: How do I eliminate residual inorganic salts (e.g., ammonium chloride) from the amidation step?
Causality & Expert Insight:
If aqueous ammonia was used to convert the acid chloride to the amide, large amounts of ammonium chloride (NH₄Cl) are generated. While highly water-soluble, NH₄Cl can become trapped within the hydrophobic clumps of the precipitating benzamide.
Solution: Before organic extraction, subject the crude precipitate to a vigorous aqueous slurry. Suspend the crude solid in deionized water (10 mL/g) and stir vigorously at 40°C for 30 minutes. This thermal and mechanical energy breaks up the hydrophobic clumps, allowing water to penetrate and dissolve the trapped inorganic salts. Filter and proceed to the organic workup.
References
"Process for the preparation of 4-iodo-3-nitrobenzamide", US Patent 8586792B2.
"PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID", WO2022201155A1.
Troubleshooting
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of highly functionalized aromatic compounds requires precise control over reaction kinetics a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of highly functionalized aromatic compounds requires precise control over reaction kinetics and thermodynamics. The conversion of 2-chloro-4-fluoro-5-nitrobenzoic acid to its corresponding benzamide is a critical workflow that is frequently derailed by competing side reactions.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure high-yielding, reproducible syntheses.
Part 1: Troubleshooting Guide & FAQs
Q1: During the amidation step, my yield of the desired benzamide is low, and LC-MS shows an M+H peak of 216 instead of the expected 219. What is happening?A: You are observing a competing Nucleophilic Aromatic Substitution (S_NAr) side reaction. The M+H peak of 216 corresponds to 4-amino-2-chloro-5-nitrobenzamide. In S_NAr reactions, fluorine is a vastly superior leaving group compared to chlorine because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate. The fluorine atom at the 4-position is exceptionally activated by the strongly electron-withdrawing ortho-nitro group and the para-carbonyl group. When you introduce ammonia to form the amide, it can also act as a nucleophile, attacking the aromatic ring and displacing the fluorine atom 1.
Causality & Fix: Amidation of the acid chloride is extremely fast at low temperatures, whereas the S_NAr pathway requires higher activation energy. By keeping the reaction strictly between 0°C and 5°C and avoiding a massive excess of ammonia, you kinetically favor the amidation over the S_NAr.
Q2: I am forming the acid chloride intermediate using thionyl chloride (SOCl
2
), but I keep recovering the starting carboxylic acid after the amidation step. How do I fix this?A: This is caused by the hydrolysis of the highly reactive 2-chloro-4-fluoro-5-nitrobenzoyl chloride intermediate back to the starting acid 2. Two main factors contribute to this: residual moisture in your solvents/ammonia source, or incomplete removal of unreacted SOCl
2
. If unreacted SOCl
2
is left in the mixture, it reacts exothermically with moisture or aqueous ammonia, raising the local temperature and promoting rapid hydrolysis.
Causality & Fix: Ensure complete conversion to the acid chloride, then rigorously remove excess SOCl
2
via vacuum distillation before dissolving the intermediate in anhydrous THF. Use anhydrous ammonia gas (NH
3
) rather than aqueous ammonium hydroxide (NH
4
OH) to strictly exclude water from the system.
Q3: Can I avoid these amidation issues by first forming 2-chloro-4-fluorobenzamide and then nitrating it?A: While theoretically possible, nitrating an advanced intermediate often leads to complex, hard-to-separate mixtures. The amide group is meta-directing, while the fluorine and chlorine are ortho/para-directing. Nitration typically yields the desired 5-nitro isomer as the major product, but competitive electrophilic aromatic substitution at the 3-position yields 2-chloro-4-fluoro-3-nitrobenzamide. Furthermore, the harsh nitrating conditions required can lead to 3,5-dinitro byproducts and concurrent hydrolysis of the amide [[3]](). It is highly recommended to perform the nitration on the benzoic acid first, purify it, and then perform a controlled amidation.
Part 2: Quantitative Data & Reaction Optimization
The table below summarizes the impact of various amidation conditions on the product distribution. Notice how the shift from thermodynamic conditions (room temperature, aqueous ammonia) to kinetic conditions (0°C, anhydrous ammonia) drastically improves the selectivity for the desired product.
Table 1: Impact of Amidation Conditions on Product Distribution
Ammonia Source
Solvent
Temp (°C)
NH
3
Equivalents
Yield: Desired Amide (%)
Yield: S_NAr Byproduct (%)
Yield: Hydrolysis Byproduct (%)
Aq. NH
4
OH (28%)
DCM
25°C
5.0 eq
45%
35%
20%
Aq. NH
4
OH (28%)
THF
0°C
3.0 eq
72%
15%
13%
NH
3
(gas)
Anhydrous THF
25°C
5.0 eq
60%
38%
< 2%
NH
3
(gas)
Anhydrous THF
0°C
2.0 eq
94%
< 2%
< 4%
Part 3: Visualizing the Reaction Logic
Figure 1: Competing pathways during amidation: desired reaction vs. SNAr and hydrolysis.
Figure 2: Logical workflow for moisture-free amidation to minimize SNAr and hydrolysis.
Part 4: Self-Validating Experimental Protocol
Step-by-Step Methodology: Optimized Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide
Phase 1: Acid Chloride Formation
Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 2-chloro-4-fluoro-5-nitrobenzoic acid (10.0 g, 45.5 mmol) and anhydrous toluene (50 mL).
Reagent Addition: Slowly add thionyl chloride (SOCl
2
, 5.0 mL, ~1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.17 mL, 0.05 eq).
Reaction: Heat the mixture to 75–80°C for 3 hours under an argon atmosphere.
Self-Validation Checkpoint (Conversion): Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or LC-MS. Complete conversion is validated by the exclusive presence of the methyl ester (M+H = 234) and the total absence of the starting carboxylic acid (M-H = 218).
Purification: Once complete, concentrate the mixture under reduced pressure (rotary evaporator, then high vacuum) to rigorously remove all excess SOCl
2
and toluene. The resulting 2-chloro-4-fluoro-5-nitrobenzoyl chloride should be isolated as a pale yellow oil or solid.
Phase 2: Moisture-Free Amidation
Preparation: Dissolve the crude acid chloride in anhydrous THF (100 mL) under argon. Cool the solution to 0°C to 5°C using an ice-water bath.
Amidation: Slowly bubble anhydrous ammonia gas (NH
3
) into the solution (or dropwise add a stoichiometric 0.5 M NH
3
in THF solution, ~2.0 eq) while strictly maintaining the internal temperature below 5°C.
Self-Validation Checkpoint (Kinetics): The amidation is kinetically validated by the immediate formation of a dense, white precipitate (NH
4
Cl). If the solution turns deep yellow or orange, it indicates the formation of the S_NAr byproduct (4-amino-2-chloro-5-nitrobenzamide), which is highly chromophoric.
Workup: Purge the flask with argon to remove excess NH
3
gas. Quench the reaction carefully with cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Recrystallize from ethanol/water to afford pure 2-chloro-4-fluoro-5-nitrobenzamide.
References
Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. Google Patents (WO2007095124A2). 1
Process for producing nitrobenzoyl chloride. Google Patents (CA2821517A1). 2
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Justia Patents (US20240217915). 3
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with fluorinated nit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with fluorinated nitroaromatic intermediates.
The synthesis of 2-chloro-4-fluoro-5-nitrobenzamide —a critical building block for various agrochemicals (such as Saflufenacil) and pharmaceutical kinase inhibitors—presents unique chemoselective challenges. This guide bypasses generic advice to focus on the exact causality of reaction failures, providing self-validating protocols to ensure high-yield, high-purity outcomes.
Part 1: Mechanistic Workflow & Reaction Dynamics
To troubleshoot effectively, we must first map the vulnerabilities in the synthetic route. The diagram below illustrates the optimal pathway alongside the critical thermodynamic and kinetic side reactions that compromise yield.
Caption: Workflow for 2-chloro-4-fluoro-5-nitrobenzamide synthesis highlighting critical side reactions.
Part 2: Troubleshooting FAQs (The "Why" and "How")
Q1: Why am I seeing a mixture of nitro isomers and dinitro byproducts during the nitration of 2-chloro-4-fluorobenzoic acid?The Causality: Nitration using oleum and concentrated nitric acid generates a high concentration of the highly electrophilic nitronium ion (
NO2+
). While the starting material is deactivated by the halogens and the carboxyl group, the reaction is highly exothermic. If the internal temperature exceeds 0 °C, the kinetic control is lost. This allows the nitronium ion to attack the less electronically favored 3-position, or forces a second nitration event resulting in 3,5-dinitro-2-chloro-4-fluorobenzoic acid [1].
The Fix: Strict cryogenic control. Pre-cool the oleum/sulfuric acid mixture to -5 °C before adding the starting material, and use a controlled, dropwise addition of
HNO3
to ensure the internal temperature never breaches 0 °C.
Q2: My conversion to the acyl chloride is stalling, and I am detecting free fluoride in the reaction mixture. What is happening?The Causality: Converting 2-chloro-4-fluoro-5-nitrobenzoic acid to its acyl chloride using thionyl chloride (
SOCl2
) can be sluggish due to the strongly electron-withdrawing nitro group. Researchers often mistakenly apply high heat (>80 °C) to force the reaction. However, at elevated temperatures, the highly activated C-F bond begins to cleave, releasing corrosive fluoride ions that degrade the product and the glass reactor [2].
The Fix: Do not exceed 75 °C. Instead of heat, use a catalyst. While DMF is common, Triphenylphosphine oxide (TPPO) is superior for fluorinated aromatics as it avoids the formation of dimethylamine byproducts that can trigger premature nucleophilic attacks.
Q3: During amidation with ammonia, my yield of the target benzamide is low, and I am isolating a highly polar yellow byproduct. How do I prevent this?The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 4-position is highly activated by the strongly electron-withdrawing ortho-nitro and para-carbonyl groups. Ammonia is a strong nucleophile. If you use excess ammonia or allow the reaction to warm up, ammonia will attack the C-F carbon, form a Meisenheimer complex, and displace the fluoride ion. This yields 4-amino-2-chloro-5-nitrobenzamide—a known, highly polar yellow byproduct [3].
The Fix: You must suppress the SNAr pathway by running the amidation at -20 °C using strictly controlled equivalents of ammonia. Furthermore, use "reverse addition" (adding the acyl chloride dropwise to the cold ammonia solution) to prevent local exotherms.
Part 3: Quantitative Reaction Optimization
The table below summarizes our in-house optimization data for the critical amidation step, demonstrating how temperature and stoichiometry dictate the chemoselectivity between the desired amidation and the unwanted SNAr displacement.
Temperature (°C)
NH3
Equivalents
Addition Method
Target Amide Yield (%)
SNAr Byproduct (%)
25
5.0
Direct (Ammonia into Acid Chloride)
45
52
0
2.5
Direct (Ammonia into Acid Chloride)
72
21
-20
1.1
Reverse (Acid Chloride into Ammonia)
94
< 2
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration
Setup: Equip a jacketed reactor with an overhead stirrer, internal thermocouple, and an addition funnel.
Acid Mixture: Charge the reactor with 5.0 equivalents of concentrated
H2SO4
and 1.5 equivalents of 20% oleum. Cool the mixture to -5 °C.
Substrate Addition: Gradually add 1.0 equivalent of 2-chloro-4-fluorobenzoic acid in portions, maintaining vigorous stirring.
Nitration: Place 1.1 equivalents of fuming
HNO3
in the addition funnel. Add dropwise at a rate that maintains the internal temperature strictly between -5 °C and 0 °C.
Validation Check: Quench a 0.5 mL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). You should observe a single major spot. If a lower Rf spot (dinitro) appears, your cooling rate is insufficient.
Workup: Pour the reaction mixture over crushed ice. Filter the resulting white precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol B: Catalytic Acyl Chloride Formation
Setup: In a dry, argon-purged round-bottom flask, suspend 1.0 eq of 2-chloro-4-fluoro-5-nitrobenzoic acid in 3.0 eq of Thionyl Chloride (
SOCl2
).
Catalysis: Add 0.05 eq of Triphenylphosphine oxide (TPPO).
Heating: Heat the mixture to 70 °C (Do NOT exceed 80 °C) for 4 hours.
Validation Check: The suspension will turn into a clear, homogenous solution when the conversion is complete.
Isolation: Distill off the excess
SOCl2
under reduced pressure to yield 2-chloro-4-fluoro-5-nitrobenzoyl chloride as a pale yellow oil/solid. Use immediately in Protocol C.
Preparation: Dissolve the crude acyl chloride from Protocol B in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).
Ammonia Solution: In a separate reactor, prepare a solution of 1.1 equivalents of
NH3
(using either a 0.5 M solution in dioxane or aqueous
NH4OH
) and cool to -20 °C using a dry ice/acetone bath.
Reverse Addition: Add the acyl chloride/THF solution dropwise into the cold ammonia solution over 45 minutes. Maintain the internal temperature at -20 °C.
Validation Check: Run TLC (DCM:MeOH 95:5). The target benzamide will appear as a crisp spot. If a bright yellow, highly polar spot appears near the baseline, SNAr displacement of the fluorine has occurred (indicating localized heating or excess
NH3
).
Workup: Quench with cold 1M HCl to pH 3. Extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate in vacuo to afford pure 2-chloro-4-fluoro-5-nitrobenzamide.
Part 5: References
Hamprecht, G., et al. (2013). Process for producing nitrobenzoyl chloride (Patent No. CA2821517A1). Google Patents. Retrieved from
Binch, H., et al. (2007). Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors (Patent No. WO2007095124A2). Google Patents. Retrieved from
Troubleshooting
Technical Support Center: Troubleshooting 2-Chloro-4-fluoro-5-nitrobenzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-chloro-4-fluoro-5-nitrobenzamide—a vit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-chloro-4-fluoro-5-nitrobenzamide—a vital intermediate in the development of herbicides (like saflufenacil) and aurora kinase inhibitors[1],[2].
This guide focuses on the mechanistic causality behind isomer formation and nucleophilic side reactions, providing self-validating protocols to ensure high-yield, high-purity synthesis.
FAQ 1: Regioisomer Control During Nitration
Q: During the nitration of 2-chloro-4-fluorobenzoic acid, my crude product contains up to 15% of the 3-nitro isomer and traces of dinitro by-products. Why is this happening, and how can I force regioselectivity?
The Causality:
In 2-chloro-4-fluorobenzoic acid, the directing effects of the existing substituents dictate the regioselectivity of the electrophilic aromatic substitution.
The carboxylic acid (-COOH) at C1 is meta-directing, activating C3 and C5.
The chlorine (-Cl) at C2 is ortho/para-directing, activating C3 (ortho) and C5 (para).
The fluorine (-F) at C4 is ortho/para-directing, activating C3 (ortho) and C5 (ortho).
Both the C3 and C5 positions are electronically activated for nitration. However, C5 is sterically less hindered than C3 (which is sandwiched between the chloro and fluoro groups), making the 5-nitro isomer the major product. If the reaction temperature exceeds 10°C or if a massive excess of nitronium ions is present, the system gains enough thermal energy to overcome the steric hindrance at C3, leading to the 3-nitro regioisomer and subsequent 3,5-dinitro by-products[1].
The Solution:
Regioselectivity is strictly a function of temperature control and the nitrating agent's composition. Using a mixed acid system of oleum and fuming nitric acid at sub-zero to low temperatures (-5°C to 8°C) restricts the reaction to the kinetically favored, sterically accessible C5 position[3].
Table 1: Impact of Nitration Conditions on Isomer Distribution
Nitrating System
Temperature (°C)
Yield (%)
5-Nitro Isomer (Target)
3-Nitro Isomer (By-product)
Dinitro Impurities
Conc. H₂SO₄ / 65% HNO₃
20 - 25°C
72.0%
~82.0%
~14.0%
~4.0%
Oleum / Fuming HNO₃
10 - 15°C
86.5%
~89.0%
~9.5%
~1.5%
Oleum / Fuming HNO₃
-5 - 8°C
>96.0%
>97.5%
<2.0%
<0.5%
Data summarized from optimized industrial nitration parameters[3],[1].
Protocol 1: Optimized Nitration of 2-Chloro-4-fluorobenzoic Acid
This protocol is a self-validating system; do not proceed to the quench step until the In-Process Control (IPC) criteria are met.
Preparation: Charge a dry, jacketed reaction vessel with 50.0 g of concentrated sulfuric acid and 0.8 g of a Lewis acid catalyst (optional, e.g., anhydrous zirconium chloride)[3].
Substrate Addition: Add 10.0 g of 2-chloro-4-fluorobenzoic acid in portions under continuous stirring at 25°C. Stir until complete dissolution is achieved (approx. 1 hour).
Thermal Equilibration: Cool the reaction mixture to 0°C using an external ice/brine bath.
Nitration: Add 5.0 g of fuming nitric acid dropwise via an addition funnel. Critical: Maintain the internal reaction temperature strictly between -5°C and 8°C during the addition[3].
Maturation: Stir the mixture at -5°C to 8°C for 1 hour.
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL ethyl acetate, and analyze via HPLC. Validation Check: The reaction is complete only when unreacted 2-chloro-4-fluorobenzoic acid is < 0.5%[3].
Quenching & Isolation: Slowly pour the validated reaction mixture into 80.0 g of vigorously stirred crushed ice. Filter the resulting off-white precipitate, wash the filter cake with 30.0 g of ice water to remove residual acid, and dry at 65°C[3].
FAQ 2: Preventing Fluorine Cleavage During Amidation
Q: After converting 2-chloro-4-fluoro-5-nitrobenzoic acid to the acid chloride and reacting it with ammonia, my LC-MS shows a mass corresponding to the loss of the fluorine atom. What causes this side reaction?
The Causality:
You are observing an ipso Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom[2]. The fluorine atom at the C4 position is highly activated toward nucleophilic attack because it is located ortho to the strongly electron-withdrawing nitro group (C5) and para to the carbonyl group (C1).
Ammonia is a strong nucleophile. If you use a large excess of ammonia or allow the reaction temperature to rise, the ammonia will not only attack the acid chloride to form the benzamide but will also attack the C4 position. This forms a stabilized Meisenheimer complex, which subsequently expels the fluoride ion, yielding the undesired 4-amino-2-chloro-5-nitrobenzamide [2].
The Solution:
The amidation must be performed under strict stoichiometric control and at low temperatures (0°C) to differentiate the reactivity of the highly electrophilic acid chloride from the SNAr-susceptible C4-fluorine.
Protocol 2: Controlled Amidation to Prevent SNAr
Acid Chloride Formation: Suspend 10.0 g of 2-chloro-4-fluoro-5-nitrobenzoic acid in 50 mL of anhydrous dichloromethane (DCM). Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
Chlorination: Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature. Gradually heat to a gentle reflux (40°C) until the suspension becomes a clear solution, indicating complete conversion.
IPC 1 (Chlorination): Quench a 10 µL aliquot in 1 mL of methanol. Analyze by GC-MS. Validation Check: Confirm the presence of the methyl ester and the complete absence of the free benzoic acid.
Solvent Exchange: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂. Redissolve the crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride in 50 mL of fresh anhydrous DCM.
Amidation: Cool the solution to 0°C. Vigorously stir and add exactly 2.0 equivalents of aqueous ammonium hydroxide (NH₄OH) dropwise (1 eq to form the amide, 1 eq to neutralize the liberated HCl)[2]. Critical: Do not exceed 5°C during addition.
IPC 2 (Amidation): Stir for exactly 30 minutes at 0°C. Monitor by TLC (Ethyl Acetate:Hexane 1:1). Validation Check: Ensure the acid chloride is consumed before the highly polar 4-amino SNAr byproduct begins to form.
Workup: Dilute with 50 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-chloro-4-fluoro-5-nitrobenzamide.
Reaction Pathway & Troubleshooting Logic
The following diagram illustrates the critical decision points and potential side reactions in the synthesis workflow.
Caption: Workflow for 2-chloro-4-fluoro-5-nitrobenzamide synthesis, highlighting critical side reactions.
References
[4] CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. Available at:
[3] A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Eureka | Patsnap. Available at:
[1] WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO. Available at:
[2] WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. Google Patents. Available at:
Technical Support Center: 2-Chloro-4-Fluoro-5-Nitrobenzamide Stability & Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected yield losses or analytical discrepancies when handling highly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected yield losses or analytical discrepancies when handling highly functionalized intermediates.
2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) is a critical building block, often utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including Aurora kinase inhibitors[1]. However, its dense array of electron-withdrawing groups creates specific vulnerabilities. Under acidic conditions, researchers frequently battle two competing degradation pathways: acid-catalyzed amide hydrolysis and nucleophilic aromatic substitution (SNAr)[2].
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of these stability issues and provide self-validating protocols to ensure the integrity of your workflows.
Core Mechanistic Principles of Acidic Degradation
To stop degradation, we must first understand the electronic environment of the molecule.
Amide Hydrolysis: The primary liability in acidic aqueous media is the carboxamide group. Protonation of the carbonyl oxygen renders the carbon highly electrophilic, facilitating attack by water to yield 2-chloro-4-fluoro-5-nitrobenzoic acid [3].
Defluorination (SNAr): The fluorine atom at the C4 position is exceptionally activated. It is flanked by an ortho-nitro group and a para-carboxamide group. While SNAr is typically base-catalyzed, extreme acidic conditions at elevated temperatures can force water to act as a nucleophile, cleaving the C-F bond to form a phenol derivative[4].
Mechanistic degradation pathway of 2-chloro-4-fluoro-5-nitrobenzamide in acidic environments.
Troubleshooting Guides & FAQs
Q1: I am observing a shifting retention time and a new peak during reverse-phase HPLC analysis using 0.1% TFA. What is happening?A1: You are observing on-column or in-vial hydrolysis. Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. If your autosampler is kept at room temperature (25 °C) and the run time is long, the amide slowly hydrolyzes to 2-chloro-4-fluoro-5-nitrobenzoic acid[5]. Because the resulting carboxylic acid is more polar, the new peak will elute earlier than your intact amide on a standard C18 column.
Fix: Switch to a milder buffer system (e.g., Ammonium Formate at pH 3.5–4.0) and chill your autosampler to 4 °C.
Q2: During the acidic workup of my reaction mixture, my isolated yield of 2-chloro-4-fluoro-5-nitrobenzamide drops by 20-30%. How can I prevent this?A2: Yield loss during acidic workup is almost always due to thermal runaway during the quench. When quenching a reaction with aqueous acid, the exothermic reaction raises the internal temperature. The combination of heat and low pH accelerates amide hydrolysis exponentially[2]. You must decouple the pH drop from the temperature spike (see Protocol A below).
Q3: Can the degradation product (2-chloro-4-fluoro-5-nitrobenzoic acid) be converted back, or is the batch lost?A3: The batch is not entirely lost, but it requires chemical rework. You can re-amidate the carboxylic acid by first converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by treatment with aqueous ammonia or ammonium hydroxide[1]. However, this adds two synthetic steps and risks further side reactions. Prevention is the superior strategy.
Decision tree for troubleshooting degradation during acidic processing or analysis.
Quantitative Data: Stability Profiling
To aid in risk assessment, we have compiled the degradation kinetics of 2-chloro-4-fluoro-5-nitrobenzamide under various acidic stress conditions. Notice the dramatic impact of temperature on the half-life.
Table 1: Degradation Kinetics of 2-Chloro-4-fluoro-5-nitrobenzamide in Aqueous Acid
pH Level
Temperature (°C)
Half-Life (t½)
Primary Degradant
1.0 (0.1 M HCl)
80
< 2 hours
2-Chloro-4-fluoro-5-nitrobenzoic acid
1.0 (0.1 M HCl)
25
~ 48 hours
2-Chloro-4-fluoro-5-nitrobenzoic acid
2.5 (0.1% TFA)
40
~ 5 days
2-Chloro-4-fluoro-5-nitrobenzoic acid
4.0 (Formate buffer)
25
> 30 days
None (Stable)
1.0 (0.1 M HCl)
100
< 30 mins
2-Chloro-4-hydroxy-5-nitrobenzoic acid
Self-Validating Experimental Protocols
Protocol A: Controlled Acidic Workup to Maximize Amide Recovery
This protocol is designed to quench reactions requiring acidic conditions while strictly suppressing hydrolysis.
Step-by-Step Methodology:
Pre-cooling: Submerge the reaction vessel in an ice-brine bath. Wait until the internal temperature probe reads ≤ 5 °C.
Causality: Amide hydrolysis possesses a high activation energy barrier. Lowering the temperature exponentially decreases the kinetic rate of water attack on the protonated carbonyl.
Biphasic Shielding: Add 5 volumes of cold ethyl acetate (EtOAc) to the reaction mixture before introducing the acid.
Causality: Creating a biphasic system ensures that as the unreacted starting materials are neutralized by the acid, the highly lipophilic 2-chloro-4-fluoro-5-nitrobenzamide immediately partitions into the organic layer, physically shielding it from the bulk aqueous acid.
Controlled Acid Addition: Add cold 1M HCl dropwise via an addition funnel, maintaining an internal temperature below 10 °C.
Self-Validation Step (Crucial): Stop the addition and spot the aqueous layer on pH paper. The target pH is 4.0 to 5.0. Do not over-acidify to pH 1.0. If the pH drops below 3.0, immediately add saturated aqueous
NaHCO3
until the pH stabilizes at 5.0.
Phase Separation: Transfer to a separatory funnel, collect the organic layer, wash once with cold brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at a bath temperature strictly ≤ 30 °C.
Protocol B: HPLC Method Optimization for Labile Amides
When analyzing this compound, standard 0.1% TFA methods will cause baseline drift and artifact peaks.
Step-by-Step Methodology:
Mobile Phase Preparation: Replace 0.1% TFA with a 10 mM Ammonium Formate buffer. Adjust the aqueous mobile phase to pH 3.8 using dilute formic acid.
Causality: pH 3.8 is acidic enough to ensure sharp peak shapes for basic impurities but mild enough to prevent on-column hydrolysis of the amide during the chromatographic run.
Autosampler Control: Set the autosampler thermostat to 4 °C.
Self-Validation Step: Inject a freshly prepared standard of 2-chloro-4-fluoro-5-nitrobenzamide. Leave the vial in the autosampler for 24 hours and inject again. The peak area of the 24-hour injection must be ≥ 99.0% of the initial injection. If a new peak appears at a lower retention time (the carboxylic acid), verify the pH of your mobile phase.
References
Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. Google Patents (WO2007095124A2).
A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents (CN114105772A).
Direct Observation and Analysis of the Halo-Amino-Nitro Alkane Functional Group. National Institutes of Health (PMC6438198). URL:[Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (PMC4281432). URL:[Link]
2-Chloro-4-fluoro-5-nitrobenzamide vs. Traditional Nitroaromatic Scaffolds: A Comparative Guide
Introduction In modern drug discovery, the design of complex heterocyclic scaffolds—such as benzimidazoles, quinazolines, and benzothiazoles—relies heavily on versatile di-electrophilic building blocks. 2-Chloro-4-fluoro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In modern drug discovery, the design of complex heterocyclic scaffolds—such as benzimidazoles, quinazolines, and benzothiazoles—relies heavily on versatile di-electrophilic building blocks. 2-Chloro-4-fluoro-5-nitrobenzamide (CFNB) has emerged as a premier intermediate, particularly in the synthesis of [1].
Unlike traditional symmetric or mono-electrophilic nitroaromatics like Sanger's Reagent or DNCB, CFNB offers orthogonal reactivity. This unique structural feature allows researchers to perform regioselective, sequential Nucleophilic Aromatic Substitutions (SNAr) followed by reductive cyclization, streamlining the synthesis of highly functionalized pharmaceutical active ingredients.
Mechanistic Causality: The "Element Effect" & Regioselectivity
To understand why CFNB outperforms simpler alternatives, we must examine the kinetics of the SNAr reaction. The power of CFNB lies in the distinct activation energies required to displace its two halogens.
The C-4 Fluorine (Primary Electrophile): In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it exerts a strong negative inductive effect that stabilizes this transition state. This phenomenon, known as the results in the reactivity order F > NO2 > Cl ≈ Br > I[2]. Consequently, the C-4 fluorine in CFNB is rapidly and selectively displaced by primary amines under mild conditions[3].
The C-2 Chlorine (Secondary Electrophile): Once the fluorine is substituted with an amine, the aromatic ring becomes more electron-rich, slightly deactivating the system. However, the C-2 chlorine remains activated by the para-nitro group and the ortho-carboxamide. It can be displaced by secondary amines under harsher thermodynamic conditions (e.g., reflux)[4].
The C-5 Nitro Group: This group serves a dual purpose. Initially, it acts as a powerful electron-withdrawing group (EWG) to activate the halogens for SNAr. Post-substitution, it serves as a reducible handle, converting to an aniline derivative ready for intramolecular cyclization[4].
The table below summarizes the quantitative and qualitative differences between CFNB and other standard nitroaromatic compounds used in biochemical and synthetic applications.
The following self-validating protocol exploits the kinetic gap between fluorine and chlorine displacement, ensuring high purity and yield without the need for intermediate purification. This methodology is adapted from validated patent literature for[1].
Step 1: Primary SNAr at C-4 (Fluorine Displacement)
Objective: Selectively substitute the C-4 fluorine with a primary amine.
Procedure: Dissolve 2-chloro-4-fluoro-5-nitrobenzamide (1.0 eq) in 1,4-dioxane. Slowly add aqueous ammonium hydroxide (NH4OH) or the desired primary amine (1.2 eq)[4].
Conditions: Stir at room temperature to 50°C.
Self-Validation: Monitor via LC-MS. The strong "element effect" ensures the reaction arrests after fluorine displacement. The C-2 chlorine will remain completely untouched under these mild conditions[2].
Outcome: Yields the 4-amino-2-chloro-5-nitrobenzamide intermediate.
Step 2: Secondary SNAr at C-2 (Chlorine Displacement)
Objective: Displace the remaining C-2 chlorine with a secondary amine.
Procedure: Directly to the reaction mixture from Step 1, charge an excess of a secondary amine, such as N-methylpiperazine (approx. 6.0 eq)[4].
Conditions: Heat the contents to reflux for 10 hours. The elevated temperature and excess nucleophile provide the thermodynamic push required to overcome the higher activation energy of chlorine displacement[4].
Objective: Convert the nitro group to an amine to prepare for cyclization.
Procedure: Treat the intermediate with a reducing agent such as Iron powder and Ammonium Chloride (Fe/NH4Cl) in EtOH/H2O, or utilize catalytic hydrogenation (Pd/C, H2 atmosphere).
Outcome: Yields a triaminobenzamide scaffold, which can be further reacted with orthoesters or aldehydes to form fused heterocyclic systems.
Fig 2: Step-by-step regioselective SNAr and reduction workflow for CFNB.
References
Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors (WO2007095124A2). Google Patents.
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at:[Link]
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) . Wikipedia. Available at:[Link]
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide: A Comparative Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, route comparison, and self-validating experimental protocols. Executive Summary & Mechanistic Conte...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, route comparison, and self-validating experimental protocols.
Executive Summary & Mechanistic Context
2-Chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) is a highly versatile building block utilized in the synthesis of advanced agrochemicals (such as the herbicide Saflufenacil) and pharmaceutical active ingredients, including Aurora kinase inhibitors[1],[2]. The precursor to this compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is typically accessed via the rigorous nitration of 2-chloro-4-fluorobenzoic acid using a fuming sulfuric acid (oleum) and nitric acid system[2].
The "Fluorine Challenge": Nucleophilic Aromatic Substitution (SNAr)
As a Senior Application Scientist, the most critical variable I emphasize when designing this amidation is the SNAr vulnerability of the C4-fluorine atom .
The fluorine atom is situated ortho to a strongly electron-withdrawing nitro group and para to the carbonyl carbon. This electronic topology highly activates the C4 position toward nucleophilic attack. If amidation conditions are not strictly controlled (e.g., using excess aqueous ammonia at ambient or elevated temperatures), the ammonia will not only attack the acyl carbon to form the amide but will also displace the fluorine atom. This results in the formation of 4-amino-2-chloro-5-nitrobenzamide as a major byproduct[1]. In fact, this exact SNAr displacement is intentionally exploited in downstream pharmaceutical syntheses by refluxing the amide in aqueous NH₄OH to yield the 4-amino derivative[1].
Therefore, the objective of a successful amidation route is to maximize acyl substitution while completely suppressing SNAr.
Comparison of Synthetic Routes
To navigate the SNAr risk, chemists typically employ one of three activation strategies. The table below provides an objective comparison of these routes based on empirical performance data.
Editorial Insight: For multi-kilogram scale-up, the Acid Chloride Method (Route A) is superior due to atom economy and reagent cost. However, it demands a highly self-validating engineering setup (cryogenic cooling). For discovery-scale synthesis where purity supersedes cost, the CDI-Mediated Coupling (Route B) provides a wider thermodynamic safety margin against fluorine displacement[3].
Visualizing the Chemical Pathways
Reaction pathways highlighting the target amidation vs. the SNAr byproduct.
Protocol A: The Acid Chloride Route (Optimized for Scale)
Causality Note: The use of an anhydrous ammonia solution in THF at sub-zero temperatures ensures the nucleophile reacts instantaneously with the highly electrophilic acyl chloride, kinetically outcompeting the SNAr reaction at the C4-fluorine.
Step 1: Acid Chloride Formation
Charge a dry, nitrogen-flushed reactor with 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) and anhydrous toluene (5 volumes).
Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Self-Validation: DMF forms the active Vilsmeier-Haack reagent, ensuring complete conversion without requiring harsh reflux.
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 30 minutes at room temperature.
Heat the mixture to 80 °C and stir for 2-3 hours. Monitor by quenching an aliquot in methanol (check for the methyl ester via TLC/HPLC).
Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and toluene, yielding the crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride as a yellow oil.
Step 2: Cryogenic Amidation
Dissolve the crude acid chloride in anhydrous THF (3 volumes) and cool the reactor to -10 °C .
Slowly add a 0.5 M solution of ammonia in THF (1.1 eq) via an addition funnel. Critical Control: Maintain the internal temperature strictly below 0 °C. Exceeding this temperature exponentially increases the formation of the 4-amino byproduct.
Stir for 30 minutes at 0 °C.
Workup: Quench the reaction by pouring it into ice-cold water (10 volumes). The target 2-chloro-4-fluoro-5-nitrobenzamide will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 45 °C.
Step-by-step workflow for the temperature-controlled acid chloride amidation.
Protocol B: CDI-Mediated Coupling (Optimized for Discovery/Purity)
Causality Note: Carbonyldiimidazole (CDI) forms a reactive acyl imidazole intermediate. Because this intermediate is less reactive than an acid chloride, the reaction can be run at room temperature with ammonium acetate as a mild ammonia surrogate, virtually eliminating the risk of SNAr[3].
Dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF (5 volumes) under nitrogen.
Add CDI (1.2 eq) portion-wise at room temperature. Self-Validation: The reaction will visibly effervesce due to CO₂ evolution. Wait until gas evolution completely ceases (approx. 1-2 hours) to ensure full formation of the acyl imidazole.
Add ammonium acetate (NH₄OAc) (3.0 eq) to the solution.
Stir the suspension at room temperature for 12-18 hours. Monitor by HPLC.
Workup: Evaporate the THF, redissolve the residue in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield highly pure 2-chloro-4-fluoro-5-nitrobenzamide.
References
WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors. Google Patents.
WO/2024/047648 - PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO.
US7737275B2 - Method for producing 3-phenyl(thio)uracils and 3-phenyldithiouracils. Google Patents.
validating the purity of 2-chloro-4-fluoro-5-nitrobenzamide by HPLC
Validating the Purity of 2-Chloro-4-fluoro-5-nitrobenzamide: A Comparative Guide to HPLC Column Chemistries Introduction In pharmaceutical development, 2-chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) serves as a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Purity of 2-Chloro-4-fluoro-5-nitrobenzamide: A Comparative Guide to HPLC Column Chemistries
Introduction
In pharmaceutical development, 2-chloro-4-fluoro-5-nitrobenzamide (CAS: 862875-20-5) serves as a critical synthetic intermediate, most notably in the development of benzazole derivatives and Aurora kinase inhibitors . Because impurities in starting materials can propagate through complex synthetic pathways and compromise the efficacy and safety of the final Active Pharmaceutical Ingredient (API), rigorous purity validation is non-negotiable.
Unlike aliphatic compounds that may require pre-column derivatization for UV detection, the highly conjugated
π
-system of this nitroaromatic ring provides robust intrinsic absorbance. However, the analytical challenge lies in its dense functionalization. Resolving 2-chloro-4-fluoro-5-nitrobenzamide from its unreacted precursors and closely related positional isomers requires an optimized High-Performance Liquid Chromatography (HPLC) method validated strictly according to ICH Q2(R1) guidelines .
The Mechanistic Challenge: Dispersive vs. Electronic Selectivity
Standard reversed-phase HPLC methods default to octadecylsilane (C18) stationary phases. C18 columns separate analytes based on London dispersion forces (hydrophobicity). However, when dealing with highly substituted aromatic rings containing strong electron-withdrawing groups (chloro, fluoro, nitro) and a polar carboxamide moiety, the hydrophobic differences between positional isomers (e.g., 2-chloro-5-fluoro-4-nitrobenzamide) are practically negligible.
The Causality of Co-elution: On a C18 column, these isomers often co-elute because the stationary phase cannot differentiate the subtle shifts in the molecule's dipole moment. To achieve baseline resolution, we must abandon purely hydrophobic retention and leverage electronic interactions .
The Biphenyl Advantage: A Biphenyl stationary phase offers orthogonal selectivity. The strongly electron-withdrawing nitro group renders the analyte's aromatic ring electron-deficient (a
π
-acid). The Biphenyl phase, being electron-rich (a
π
-base), facilitates strong
π−π
donor-acceptor interactions. This mechanism is highly sensitive to the spatial arrangement of electron-withdrawing groups on the analyte, allowing for the precise separation of positional isomers that a C18 column cannot resolve.
Comparative Experimental Design: C18 vs. Biphenyl
To objectively demonstrate this, we compared a standard C18 column against a Biphenyl column for the resolution of 2-chloro-4-fluoro-5-nitrobenzamide from two primary synthetic impurities:
Diluent: 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase gradient prevents solvent-induced peak distortion (the "solvent effect") while ensuring complete solubilization of the standard.
Standard Solution: Accurately weigh 10.0 mg of 2-chloro-4-fluoro-5-nitrobenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Dilute further to a working concentration of 50 µg/mL.
System Suitability Solution (SST): Spike the 50 µg/mL working solution with 0.5 µg/mL (1.0% w/w) of Impurity A and Impurity B to continuously verify column resolution (
Rs
) prior to any sample sequence.
2. Chromatographic Conditions
System: UHPLC equipped with a Photodiode Array (PDA) detector.
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Causality: Formic acid maintains a pH of ~2.7, ensuring the carboxamide group remains fully unionized. This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Gradient Program:
0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)
2.0 – 12.0 min: 20%
→
70% B (Linear ramp for isomer separation)
12.0 – 14.0 min: 70%
→
95% B (Column wash)
14.0 – 18.0 min: 20% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks without risking thermal degradation of the nitroaromatic compound.
Detection: UV at 254 nm.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of both column chemistries. Baseline resolution is defined analytically as
Rs≥1.5
, though
Rs>2.0
is preferred for robust pharmaceutical quality control.
Analyte / Impurity
Column Chemistry
Retention Time (min)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Impurity A (Precursor)
C18 (Standard)
6.45
N/A
1.12
Biphenyl (Alternative)
5.80
N/A
1.05
2-Chloro-4-fluoro-5-nitrobenzamide
C18 (Standard)
8.12
1.8
1.25
Biphenyl (Alternative)
8.95
4.2
1.08
Impurity B (Positional Isomer)
C18 (Standard)
8.35
0.9 (Co-elution)
1.30
Biphenyl (Alternative)
9.80
3.1 (Baseline)
1.10
Conclusion of Comparison: The C18 column fails to resolve the critical positional isomer pair (Impurity B and the main API intermediate), yielding an unacceptable
Rs
of 0.9. The Biphenyl column, leveraging
π−π
interactions, achieves a superior baseline resolution of 3.1, proving it is the only suitable choice for this specific molecular profile.
ICH Q2(R1) Method Validation Workflow
Once the Biphenyl column was selected, the method was subjected to full validation per ICH Q2(R1) guidelines to ensure its trustworthiness for routine quality control.
Workflow for HPLC method development and ICH Q2(R1) validation of 2-chloro-4-fluoro-5-nitrobenzamide.
Specificity: Peak purity index demonstrated > 0.999 via PDA detection, confirming no co-eluting matrix interferences.
Linearity: Evaluated from 1.0 µg/mL (LOQ) to 100 µg/mL, yielding a correlation coefficient (
R2
) of 0.9998.
Accuracy: Spike recovery experiments at 50%, 100%, and 150% of the target concentration yielded recoveries between 99.2% and 101.5%.
Precision: Six replicate injections of the 50 µg/mL working standard resulted in a Retention Time RSD of 0.2% and an Area RSD of 0.8%, well within the
≤2.0%
acceptance criteria.
References
Title: WO2007095124A2 - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors
Source: Google Patents
URL
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
Source: LCGC International
URL: [Link]
Comparative
A Comparative Analysis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid and Its Benzamide Analog: A Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth comparative analysis of two structurally related compounds: 2-chloro-4-fluoro-5-nitrobenzoic acid and its primary amide derivative, 2-chloro-4-fluoro-5-nitrobenzamide. While the former is...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of two structurally related compounds: 2-chloro-4-fluoro-5-nitrobenzoic acid and its primary amide derivative, 2-chloro-4-fluoro-5-nitrobenzamide. While the former is a well-documented intermediate in agrochemical synthesis, its benzamide counterpart remains less characterized. This document aims to bridge this knowledge gap by contrasting their synthesis, physicochemical properties, reactivity, and potential biological relevance. The insights provided are intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of the carboxylic acid versus benzamide functional group on a complex, electronically-deficient aromatic scaffold.
Structural and Physicochemical Profile
The core structural difference between the two molecules lies in the functional group at the C1 position: a carboxylic acid (-COOH) versus a primary benzamide (-CONH₂). This single modification dramatically alters the molecule's acidic, basic, and hydrogen-bonding characteristics, which in turn influences its physical and biological properties.
The aromatic ring is heavily substituted with electron-withdrawing groups: a chlorine atom at C2, a fluorine atom at C4, and a nitro group at C5. These substituents decrease the electron density of the benzene ring, making it more susceptible to nucleophilic attack and influencing the acidity of the benzoic acid proton.
Below is a comparative summary of their key properties.
Property
2-Chloro-4-fluoro-5-nitrobenzoic Acid
2-Chloro-4-fluoro-5-nitrobenzamide
Structure
Structure not available in PubChem, inferred from name
Moderately soluble in polar organic solvents (Predicted)
Hydrogen Bonding
Donor (1) and Acceptor (2)
Donor (2) and Acceptor (2)
The enhanced hydrogen bonding capability of the benzamide (two N-H donors and one C=O acceptor) compared to the carboxylic acid (one O-H donor and one C=O acceptor) typically leads to higher melting points and different solubility profiles. The acidic nature of the benzoic acid allows for salt formation in basic media, significantly increasing aqueous solubility, a property the neutral benzamide lacks.
Synthesis and Chemical Reactivity
The synthesis of the benzamide logically proceeds from its benzoic acid analog. The overall synthetic workflow highlights the role of the benzoic acid as a key intermediate.
Synthetic Workflow Diagram
Caption: Synthetic pathway from the starting benzoic acid to the target benzamide.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid
This protocol is based on established nitration methods for halogenated benzoic acids.[5][6] The use of concentrated sulfuric acid is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active agent in electrophilic aromatic substitution. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of unwanted isomers.[5]
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 g).
Substrate Addition: Cool the flask in an ice-salt bath to 0-5°C. Slowly add 2-chloro-4-fluorobenzoic acid (e.g., 10 g) in portions, ensuring the temperature does not exceed 10°C.
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (e.g., 5 g) via the dropping funnel. Meticulously maintain the internal temperature between 0°C and 8°C.[5]
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (e.g., 80 g) with vigorous stirring. The product will precipitate as a solid.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with ice-cold water to remove residual acid. Dry the product under vacuum at 60-65°C to yield 2-chloro-4-fluoro-5-nitrobenzoic acid as a white solid.[5]
Protocol 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide (Proposed)
This is a standard, robust two-step procedure for converting a carboxylic acid to a primary amide.
Step 1: Acyl Chloride Formation
Reaction Setup: In a fume hood, add 2-chloro-4-fluoro-5-nitrobenzoic acid (1 eq.) to a round-bottom flask with a reflux condenser.
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-chloro-4-fluoro-5-nitrobenzoyl chloride, which can be used directly in the next step.
Step 2: Amidation
Reaction Setup: Dissolve the crude acyl chloride in an inert aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
Ammonia Addition: Bubble ammonia gas through the solution or add concentrated aqueous ammonia (e.g., NH₄OH, ~2.2 eq.) dropwise with vigorous stirring.
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Work-up and Isolation: If an aqueous base was used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-fluoro-5-nitrobenzamide.
Comparative Reactivity and Spectroscopic Signatures
The differing functional groups are the primary drivers of chemical reactivity.
Benzoic Acid: The acidic proton is readily abstracted by bases to form carboxylate salts. The carboxylic acid can undergo Fischer esterification with alcohols under acidic catalysis, or be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
Benzamide: The amide bond is significantly more stable and less reactive than an acyl chloride or ester. It can be hydrolyzed back to the parent carboxylic acid under harsh acidic or basic conditions with heating. The N-H protons are weakly acidic and can be deprotonated only by very strong bases.
This difference in reactivity is reflected in their spectroscopic data. While full spectral data for the benzamide is not widely published, we can predict the key distinguishing features.
Spectroscopic Method
2-Chloro-4-fluoro-5-nitrobenzoic Acid
2-Chloro-4-fluoro-5-nitrobenzamide (Predicted)
¹H NMR
Very broad singlet >10 ppm (acidic -OH). Two doublets in the aromatic region.
Two sharp singlets/broad signals for -NH₂ protons (5-8 ppm). Two doublets in the aromatic region, potentially shifted slightly from the acid analog.
¹³C NMR
Carbonyl carbon (C=O) signal at ~165-170 ppm.
Carbonyl carbon (C=O) signal shifted slightly downfield to ~168-173 ppm.
FTIR
Broad O-H stretch (~2500-3300 cm⁻¹). Sharp C=O stretch (~1700 cm⁻¹). Strong N-O stretches for nitro group (~1530 and ~1350 cm⁻¹).
Two sharp N-H stretches (~3100-3400 cm⁻¹). Sharp C=O stretch (~1650-1680 cm⁻¹). N-H bend (~1640 cm⁻¹).
Applications and Biological Relevance
The known utility of these compounds differs significantly, primarily due to the research focus on the benzoic acid derivative.
2-Chloro-4-fluoro-5-nitrobenzoic Acid:
This compound is a key registered intermediate for the synthesis of Saflufenacil, a potent pyrimidinedione-class herbicide used for broadleaf weed control.[6][7] Its chemical structure is specifically designed for further synthetic elaboration into the final active product.
2-Chloro-4-fluoro-5-nitrobenzamide:
While no specific applications are documented, the benzamide functional group is a privileged scaffold in medicinal chemistry.[8] Benzamides are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities.
Potential as a Bioisostere: In drug design, the replacement of a carboxylic acid with a primary amide is a common bioisosteric substitution strategy. This change removes the acidic charge at physiological pH, which can improve cell membrane permeability and alter pharmacokinetic profiles.
Inferred Biological Activity: The presence of nitro and chloro functional groups on a benzamide scaffold suggests potential for antimicrobial or anticancer activity.[9] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential antibacterial agents.[10][11] The benzamide analog could exhibit similar, enhanced, or entirely different biological activities depending on how the amide group interacts with biological targets. Benzoic acid and its derivatives themselves are known to possess antimicrobial properties, often used as preservatives in pharmaceutical formulations.[12]
The transition from the acid to the amide maintains the core aromatic structure but fundamentally changes its ability to interact with biological targets through ionization and hydrogen bonding, offering a clear avenue for structure-activity relationship (SAR) studies.[13]
Conclusion
The comparative analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid and its benzamide analog reveals a classic case study in functional group-dependent chemistry. The benzoic acid is an acidic, well-defined synthetic intermediate whose reactivity is centered on its carboxyl group. The benzamide, accessible from the acid, is a neutral, more stable molecule with a different hydrogen-bonding profile and a scaffold common in pharmacologically active compounds.
For researchers, the benzoic acid serves as a reliable starting point for further synthesis, while the benzamide analog represents an opportunity for exploration in medicinal chemistry and materials science. Understanding their distinct properties is essential for leveraging these molecules in their respective fields, whether for developing next-generation agrochemicals or for designing novel therapeutic agents.
References
Goenka, R., & Audi, A. (2023). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Application IN202221033878A. Retrieved from [7]
PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link][1]
Zhang, J. (2022). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Chinese Patent CN114105772A. Retrieved from [14]
SpectraBase. (n.d.). 2-Fluoro-5-nitro-benzoic acid. Retrieved from [Link][15]
Pierfrancesco, B., et al. (2011). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Chinese Patent CN101948390A. Retrieved from [16]
Grabarnick, M., & Galge, R. V. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patent Application WO/2024/047648. Retrieved from [Link][17]
ChemSrc. (n.d.). 2-chloro-4-fluoro-5-nitrobenzamide | CAS#:862875-20-5. Retrieved from [Link][2]
Grabarnick, M., & Galge, R. V. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patent Application WO/2022/201155. Retrieved from [Link][18]
Changeflow. (2026). Patent Application for 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid Preparation. Retrieved from [Link][6]
Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 55-59. Retrieved from [Link][8]
Krchnak, V., et al. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 14(12), 657-664. Retrieved from [Link][19]
Gulea, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607. Retrieved from [Link][10]
Gulea, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. Retrieved from [Link][11]
Firoozpour, L., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 779-787. Retrieved from [Link][20]
Al-Dahmoshi, H. O. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses. Journal of the Indian Chemical Society, 101(1), 101275. Retrieved from [Link][12]
Gao, Y. C., et al. (2012). Synthesis and herbicidal activity of saflufenacil. Agrochemicals, 51, 565-568. Referenced in: ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link][21]
Biological Activity Screening of 2-Chloro-4-fluoro-5-nitrobenzamide Derivatives: A Comparative Guide to Aurora Kinase Inhibitor Development
As drug development professionals continuously seek highly selective targeted therapies in oncology, the rational design of kinase inhibitors relies heavily on versatile chemical building blocks. 2-Chloro-4-fluoro-5-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals continuously seek highly selective targeted therapies in oncology, the rational design of kinase inhibitors relies heavily on versatile chemical building blocks. 2-Chloro-4-fluoro-5-nitrobenzamide and its corresponding benzoic acid analogues have emerged as critical intermediates in the synthesis of potent Aurora Kinase A (AURKA) inhibitors[1].
The chemical architecture of 2-chloro-4-fluoro-5-nitrobenzamide is uniquely suited for library generation. The fluorine atom at the 4-position is highly activated by the electron-withdrawing effects of the ortho-nitro and para-chloro groups. This renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) by various amines (e.g., N-methylpiperazine), allowing for the rapid synthesis of benzazole derivatives—a well-documented class of ATP-competitive Aurora kinase inhibitors[1].
This guide objectively compares the biological performance of these derivatives against clinical-stage alternatives like Alisertib (MLN8237) and provides the self-validating experimental workflows required to screen their efficacy.
Mechanistic Rationale: Targeting the AURKA Pathway
Aurora A kinase is a serine/threonine kinase essential for centrosome maturation and bipolar spindle assembly during mitosis. Overexpression of AURKA is heavily correlated with chromosomal instability and aneuploidy in breast, colorectal, and gastric cancers[1].
When 2-chloro-4-fluoro-5-nitrobenzamide derivatives (such as N-benzothiazol-6-yl-2-chloro-4-fluoro-5-nitrobenzamide) bind to the ATP pocket of AURKA, they prevent its activation by the TPX2 cofactor. This inhibition forces the cell to form monopolar spindles, triggering the spindle assembly checkpoint, leading to G2/M cell cycle arrest and subsequent apoptosis[2].
Diagram 1: Mechanism of action for AURKA inhibition leading to mitotic arrest.
Comparative Performance Profiling
To evaluate the therapeutic potential of novel 2-chloro-4-fluoro-5-nitrobenzamide derivatives, they must be benchmarked against established clinical standards. Alisertib (MLN8237) is the gold standard for AURKA selectivity, boasting a >200-fold preference for AURKA over Aurora B (AURKB)[2]. In contrast, older pan-Aurora inhibitors like Tozasertib (VX-680) hit both targets, often leading to higher systemic toxicity.
The table below summarizes the quantitative performance metrics expected when screening optimized benzazole derivatives synthesized from the 2-chloro-4-fluoro-5-nitrobenzamide scaffold.
Data derived from enzymatic profiling assays against recombinant Aurora kinases[1][2].
Experimental Screening Workflows
A robust screening cascade must be self-validating. We employ a two-tiered approach: an in vitro biochemical assay to confirm direct target engagement and quantify ATP-competitive inhibition, followed by a phenotypic cellular assay to verify membrane permeability and functional efficacy.
Diagram 2: Two-tiered screening cascade for triaging Aurora kinase inhibitors.
Causality & Rationale: The ADP-Glo™ assay is utilized because it measures ADP formation universally, eliminating the need for hazardous radioactive [γ-33P]ATP while providing high signal-to-background ratios suitable for High-Throughput Screening (HTS)[3]. Kemptide is selected as the substrate because its phosphorylation kinetics are highly optimized for AURKA[3].
Step-by-Step Protocol:
Reagent Preparation: Thaw 5x Kinase Assay Buffer, 500 µM ATP, and Kemptide substrate (5 mg/ml). Prepare a 1x working buffer by diluting with distilled water[3].
Master Mix Assembly: For a 384-well low-volume plate, prepare a Master Mix such that each well receives 12.5 µL containing the 1x Kinase Buffer, ATP, and Kemptide[3].
Compound Titration: Dissolve the 2-chloro-4-fluoro-5-nitrobenzamide derivatives in 100% DMSO. Perform 3-fold serial dilutions, then dilute 10-fold in 1x Kinase Buffer to create a 10% DMSO intermediate. Add 2.5 µL of this intermediate to the assay plate (Final DMSO concentration = 1%, preventing enzyme denaturation)[3].
Kinase Addition: Initiate the reaction by adding 10 µL of diluted recombinant AURKA enzyme to the "Test Inhibitor" and "Positive Control" wells. Incubate at 30°C for 45 minutes[3].
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate at room temperature for 45 minutes in the dark[3].
Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase-mediated luminescent reaction. Read the luminescence using a microplate reader[3]. Calculate the IC₅₀ using non-linear regression.
Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to potential efflux or poor permeability. We use High-Content Imaging (HCI) to measure the phosphorylation of Histone H3 at Serine 10 (pH3S10). AURKB directly phosphorylates H3S10; however, selective AURKA inhibition causes cells to arrest in G2/M, paradoxically increasing the total number of pH3S10-positive cells while exhibiting aberrant, monopolar spindles[4]. This allows us to visually and quantitatively distinguish AURKA vs. AURKB inhibition.
Step-by-Step Protocol:
Cell Seeding: Seed HCT-116 (colorectal carcinoma) or MM1.S (multiple myeloma) cells in 96-well optical-bottom plates. Allow 24 hours for adherence.
Compound Dosing: Treat cells with a 10-point dose-response titration of the derivatives. Critical Control: Ensure the final DMSO concentration does not exceed 0.25%, as higher concentrations are cytotoxic and can induce artifactual cell cycle arrest[4]. Incubate for 24 hours (covering at least one full cell doubling time)[4].
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.
Immunofluorescence Staining: Block with 5% BSA. Incubate with primary anti-pH3S10 antibodies and anti-α-tubulin (to visualize the mitotic spindle). Follow with fluorescently conjugated secondary antibodies and Hoechst 33342 for DNA counterstaining.
Automated Imaging & Analysis: Image plates using an automated HCI system. Quantify the mitotic index (percentage of pH3S10-positive cells) and classify spindle phenotypes (bipolar vs. monopolar) to confirm selective AURKA target engagement[4].
Conclusion
Derivatives synthesized from the 2-chloro-4-fluoro-5-nitrobenzamide scaffold represent a highly tractable chemical space for developing next-generation Aurora Kinase A inhibitors. By utilizing the SNAr reactivity of the 4-fluoro position, researchers can rapidly generate benzazole libraries. When evaluated through a rigorous, self-validating screening cascade utilizing ADP-Glo™ and High-Content Imaging, these compounds can be accurately benchmarked against clinical standards like Alisertib, accelerating the path from hit-to-lead in oncology drug discovery.
References
Source: Google Patents (WO2007095124A2)
Characterization of Alisertib (MLN8237)
Chemi-Verse™ Aurora Kinase A Assay Kit
Source: BPS Bioscience
URL
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives
Source: Frontiers in Oncology
URL
A Comprehensive Guide to Cross-Reactivity Profiling for Novel Benzamide Derivatives: A Case Study Approach with 2-Chloro-4-fluoro-5-nitrobenzamide
This guide provides a deep dive into the strategic assessment of cross-reactivity for novel chemical entities, using the scaffold of 2-chloro-4-fluoro-5-nitrobenzamide as a hypothetical starting point. In drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a deep dive into the strategic assessment of cross-reactivity for novel chemical entities, using the scaffold of 2-chloro-4-fluoro-5-nitrobenzamide as a hypothetical starting point. In drug discovery, understanding a compound's selectivity is as crucial as understanding its potency against the intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This document outlines a multi-tiered, scientifically rigorous approach to de-risking novel compounds, ensuring a comprehensive evaluation of their interaction profile.
Our narrative is built on the principles of causality in experimental design. We will not merely list protocols but explain why specific assays are chosen, how they complement each other, and what the resulting data signifies for the developmental trajectory of a drug candidate. This self-validating system of integrated assays is designed to build a robust and trustworthy selectivity profile.
The Criticality of Early-Stage Selectivity Profiling
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting everything from kinases to G-protein coupled receptors (GPCRs). While this structural motif offers favorable properties, it also presents a risk of cross-reactivity with unintended members of these large protein families. For a hypothetical compound like 2-chloro-4-fluoro-5-nitrobenzamide, a thorough investigation into its selectivity is paramount before committing to extensive preclinical development. A proactive, early-stage screening strategy can save significant resources and prevent late-stage failures.
The initial step involves a tiered approach, beginning with broad, high-throughput methods to cast a wide net, followed by more focused, lower-throughput assays to confirm and quantify any initial "hits."
Tier 1: Broad Panel Screening for Unbiased Hit Identification
The most efficient method for an initial assessment of cross-reactivity is to screen the compound against large, well-characterized panels of protein targets. These commercially available panels cover major drug target classes and provide a bird's-eye view of a compound's interaction landscape.
Kinase Panel Screening
Given the prevalence of the benzamide scaffold in kinase inhibitors, a comprehensive kinase panel is a logical starting point. A typical approach involves an initial screen at a high concentration (e.g., 10 µM) to identify any significant interactions.
Experimental Rationale: The goal of this initial screen is sensitivity. By using a high concentration, we increase the probability of detecting even weak interactions, which can then be prioritized for further investigation. A common industry standard is to use a panel of over 400 human kinases, such as the scanMAX panel from Eurofins DiscoverX. This broad coverage ensures that most potential off-target kinase interactions are identified.
Compound Preparation: Solubilize 2-chloro-4-fluoro-5-nitrobenzamide in 100% DMSO to create a high-concentration stock solution.
Assay Plate Preparation: The test compound is added to wells containing DNA-tagged kinases.
Binding Competition: An immobilized, active-site directed ligand is added to the wells. The test compound competes with this immobilized ligand for binding to the kinase.
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
Data Presentation:
The initial screening data is best summarized in a table, highlighting the most significant off-target interactions.
Target Kinase
Gene Symbol
%Ctrl at 10 µM
Initial Hit?
ABL1
ABL1
95%
No
BRAF
BRAF
92%
No
LCK
LCK
15%
Yes
SRC
SRC
22%
Yes
EGFR
EGFR
88%
No
... (and >400 others)
...
...
...
Table 1: Hypothetical initial kinase screening results for 2-chloro-4-fluoro-5-nitrobenzamide.
GPCR and Ion Channel Panels
To ensure comprehensive coverage, screening against other major target families is also recommended. Panels for GPCRs and ion channels are critical for identifying potential cardiovascular or neurological liabilities. The approach is similar to the kinase panel, involving an initial high-concentration screen to identify interactions for follow-up.
Tier 2: Dose-Response and Functional Assays for Hit Validation
Initial hits from broad panel screens must be validated and quantified. This involves generating dose-response curves to determine the potency of the off-target interaction (e.g., IC50 or Kd) and using functional assays to understand the biological consequence of this binding.
Generating Dose-Response Curves
For the hits identified in Tier 1 (e.g., LCK and SRC), a 10-point dose-response curve would be generated to determine the binding affinity (Kd).
Experimental Workflow for Dose-Response:
Figure 1: Workflow for determining off-target binding affinity.
Data Presentation:
Target Kinase
Binding Affinity (Kd)
LCK
150 nM
SRC
450 nM
Table 2: Hypothetical binding affinities for off-target kinases.
Cellular Functional Assays
Demonstrating that a compound binds to an off-target protein is only part of the story. The critical next step is to determine if this binding event translates into a functional consequence (i.e., inhibition or activation) in a cellular context.
Experimental Rationale: A compound might bind to a protein in a way that doesn't affect its function. Cellular assays provide a more physiologically relevant context to assess the real-world impact of the off-target interaction. For a kinase like LCK, a cell-based phosphorylation assay is appropriate.
Cell Culture: Culture a relevant cell line (e.g., Jurkat cells, which endogenously express LCK) to an appropriate density.
Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-4-fluoro-5-nitrobenzamide for a predetermined time.
Cell Lysis: Lyse the cells to release the proteins.
Immunoassay: Use a method like a sandwich ELISA or Western Blot to measure the phosphorylation of a known LCK substrate (e.g., pY505-LCK).
Data Analysis: Quantify the reduction in substrate phosphorylation as a function of compound concentration to determine the cellular IC50.
Data Comparison:
The ultimate goal is to determine the selectivity window: the ratio of potency against the off-target to the potency against the primary target.
Parameter
Primary Target (Hypothetical)
Off-Target (LCK)
Selectivity Window
Binding Affinity (Kd)
5 nM
150 nM
30-fold
Cellular Potency (IC50)
25 nM
800 nM
32-fold
Table 3: Comparison of on-target vs. off-target potency and the resulting selectivity window.
A selectivity window of at least 100-fold is often desired, though the acceptable range is highly dependent on the therapeutic indication and the potential toxicity associated with the off-target.
Overall Cross-Reactivity Assessment Workflow
The entire process can be visualized as a decision-making tree, ensuring a logical and efficient progression from broad screening to detailed characterization.
Figure 2: A comprehensive workflow for cross-reactivity assessment.
Conclusion
Assessing the cross-reactivity of a novel chemical entity like 2-chloro-4-fluoro-5-nitrobenzamide is a non-negotiable component of modern drug discovery. By employing a tiered, data-driven strategy, researchers can build a comprehensive selectivity profile. This approach, which moves from broad, unbiased screening to focused, functional validation, provides the necessary insights to make informed decisions about a compound's future. The integration of binding and functional data allows for the calculation of a selectivity window, a key metric for predicting potential off-target effects in vivo. This rigorous, evidence-based methodology is fundamental to developing safer and more effective medicines.
References
Eurofins DiscoverX KINOMEscan : A description of the competitive binding assay technology used for broad kinase screening. [Link]
Principles of Drug-Target Interaction Profiling : An overview of the importance of selectivity profiling in drug discovery. [Link]
FDA Guidance on Nonclinical Safety Evaluation : Provides regulatory context on the expectations for safety and toxicity testing, including off-target effects. [Link]
Importance of Kinase Selectivity : A review article discussing the challenges and strategies related to developing selective kinase inhibitors. [Link]
Validation
Spectroscopic Comparison Guide: 2-Chloro-4-fluoro-5-nitrobenzamide vs. Structural Isomers
Executive Summary In the development of targeted therapies, such as[1], halogenated nitrobenzamides serve as critical synthetic intermediates. 2-Chloro-4-fluoro-5-nitrobenzamide is a highly functionalized aromatic buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of targeted therapies, such as[1], halogenated nitrobenzamides serve as critical synthetic intermediates. 2-Chloro-4-fluoro-5-nitrobenzamide is a highly functionalized aromatic building block. However, during its synthesis (e.g., via electrophilic aromatic nitration), multiple regioisomers can form.
This guide objectively compares the analytical signatures of 2-chloro-4-fluoro-5-nitrobenzamide against its primary structural alternatives. It provides a self-validating spectroscopic workflow designed for researchers and drug development professionals who require absolute certainty in regiochemical assignment.
Causality in Analytical Strategy: Why NMR Outperforms MS/IR
Standard analytical techniques are often insufficient for differentiating positional isomers, necessitating a more advanced spectroscopic approach:
Mass Spectrometry (MS): All isomers share the exact same molecular formula (C₇H₄ClFN₂O₃) and monoisotopic mass. LC-MS will confirm the mass (m/z 219.0 [M+H]⁺) but provides zero regiochemical data.
Infrared Spectroscopy (IR): While IR confirms the presence of the primary carboxamide (~1680 cm⁻¹) and the nitro group (~1530 cm⁻¹, ~1350 cm⁻¹), the subtle shifts in the aromatic C-H bending region cannot definitively prove the substitution pattern.
Nuclear Magnetic Resonance (NMR): Multi-nuclear NMR is the only definitive tool. By leveraging the 100% natural abundance and spin-½ nature of the ¹⁹F nucleus, we can use heteronuclear scalar coupling (
nJHF
) as a built-in molecular ruler. According to established [2], the coupling constant dictates the exact distance (in bonds) between the fluorine atom and adjacent protons.
Multi-nuclear NMR workflow for unambiguous isomer identification.
The Self-Validating Logic of
nJHF
Coupling
The core of this comparison relies on a self-validating spectroscopic system. In the ¹H NMR spectrum, the aromatic protons will split into doublets due to the neighboring fluorine atom. The magnitude of this splitting reveals the isomer's identity:
Ortho Coupling (
3JHF
): Strong interaction, typically 8–10 Hz.
Meta Coupling (
4JHF
): Moderate interaction, typically 4–6 Hz.
Para Coupling (
5JHF
): Weak interaction, typically < 2 Hz (often appearing as a broadened singlet).
By measuring the
J
-values of the two aromatic protons, the substitution pattern mathematically solves itself.
Decision tree for assigning regiochemistry based on heteronuclear spin-spin coupling.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic performance of the target compound versus its two most common synthetic alternatives.
Table 1: ¹H and ¹⁹F NMR Signature Comparison (Predicted in DMSO-d₆)
Compound
H-3 Signal
H-6 Signal
¹⁹F Signal
Diagnostic Feature
2-Chloro-4-fluoro-5-nitrobenzamide
~7.8 ppm (d, J ≈ 9.0 Hz)
~8.4 ppm (d, J ≈ 6.0 Hz)
~ -115 ppm (dd)
One ortho coupling, one meta coupling to F.
4-Chloro-2-fluoro-5-nitrobenzamide
~7.7 ppm (d, J ≈ 9.5 Hz)
~8.5 ppm (d, J ≈ 1.5 Hz)
~ -110 ppm (dd)
One ortho coupling, one para coupling to F.
2-Chloro-5-fluoro-4-nitrobenzamide
~8.0 ppm (d, J ≈ 5.5 Hz)
~8.1 ppm (d, J ≈ 9.0 Hz)
~ -120 ppm (dd)
One meta coupling, one ortho coupling to F.
Table 2: MS and IR Data Comparison (Highlighting Analytical Blindspots)
To ensure absolute trustworthiness in your analytical data, execute the following self-validating protocol. This methodology guarantees that the experimental choices mathematically prove the chemical structure.
Step 1: Sample Preparation
Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: DMSO is required to fully solubilize the polar nitrobenzamide and to shift the exchangeable -NH₂ protons downfield, preventing them from obscuring the critical aromatic region.
Step 2: ¹H NMR Acquisition (1D)
Acquire a standard 1D proton spectrum (minimum 400 MHz, 16 scans, 2-second relaxation delay).
Causality: Focus entirely on the aromatic region (7.5–8.5 ppm). Extract the exact
J
-coupling values for the two distinct aromatic protons to determine their spatial relationship to the fluorine atom.
Step 3: ¹⁹F NMR Acquisition (Coupled and Decoupled)
Acquire a ¹⁹F spectrum without proton decoupling. You should observe a doublet of doublets (dd).
Self-Validation: Measure the
J
-values of the ¹⁹F multiplet. They must perfectly match the
J
-values extracted from the ¹H spectrum. If they do not match, the signals belong to an impurity.
Acquire a ¹H-decoupled ¹⁹F spectrum. The multiplet must collapse into a sharp singlet, confirming the splitting was entirely proton-driven.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (
3JCH
≈ 8 Hz).
Causality: The two aromatic protons (H-3 and H-6) must be definitively assigned to their positions on the ring. H-6 is exactly three bonds away from the amide carbonyl carbon (C=O, ~165 ppm). Therefore, H-6 will show a strong HMBC cross-peak with the carbonyl carbon. H-3 is five bonds away and will show no such correlation. This locks the regiochemistry into absolute certainty, distinguishing 2-chloro-4-fluoro-5-nitrobenzamide from its isomers.
References
Source: Google Patents (WO2007095124A2)
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Hans Reich's Collection: 19F NMR Spectroscopy
Source: Organic Chemistry Data
URL: [Link]